1,3-Dioxoisoindolin-2-yl pentanoate
Description
Contextualization of the Phthalimide (B116566) and Pentanoate Moieties in Organic Chemistry
The chemical behavior and utility of 1,3-Dioxoisoindolin-2-yl pentanoate are best understood by first examining its two primary components: the phthalimide group and the pentanoate group.
The phthalimide moiety, with the chemical formula C₆H₄(CO)₂N-, is the acyl derivative of phthalic acid. It is a robust and planar structure known for its stability against oxidation, heat, and many solvents. wikipedia.orgorganic-chemistry.org In synthetic organic chemistry, the phthalimide group is famously used in the Gabriel synthesis, a classic method for preparing primary amines. wikipedia.orgorganic-chemistry.org It also serves as an effective protecting group for amines, particularly in peptide synthesis, where it prevents racemization by blocking both N-H protons. wikipedia.orgorganic-chemistry.org Beyond its role as a synthetic tool, the phthalimide scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmaceuticals and natural products with diverse biological activities, including anti-inflammatory, anticancer, and immunomodulatory properties. nih.govnih.gov
The pentanoate moiety is the ester of pentanoic acid (also known as valeric acid). As a five-carbon aliphatic acyl chain, it primarily influences the steric and electronic properties of the parent molecule. In the context of this compound, it functions as part of the acyloxy group that, upon cleavage, can lead to the formation of specific radical intermediates.
Historical Development and Significance of N-Acyloxyphthalimides as Chemical Intermediates
N-Acyloxyphthalimides represent a significant class of chemical reagents that are readily synthesized from the corresponding carboxylic acids and N-hydroxyphthalimide. acs.orgnih.gov Historically, their development is linked to the broader field of radical chemistry.
A pivotal advancement in their application came with the rise of visible light photoredox catalysis. Researchers discovered that N-acyloxyphthalimides are excellent precursors for generating radical intermediates under exceptionally mild, room-temperature conditions. acs.orgacs.orgnih.gov This marked a substantial improvement over traditional methods that often required high temperatures, UV photolysis, or harsh chemical oxidants. acs.orgnih.gov
The key to their utility lies in their reductive fragmentation pathway. Upon single-electron reduction, typically facilitated by a photocatalyst, these molecules cleave in a predictable manner. acs.orgnih.gov When the acyl group is derived from an aliphatic carboxylic acid (like pentanoic acid), the reduction triggers a decarboxylative fragmentation, releasing carbon dioxide, a phthalimide anion, and a corresponding alkyl radical. acs.orgnih.gov This process has been harnessed to develop innovative methods for C-H functionalization and to construct complex molecular architectures, such as 3,3-dialkyl substituted oxindoles, through tandem radical cyclizations. acs.orgrsc.org
Structural Elucidation and Core Architectural Features of this compound
The core architecture of this compound is defined by the linkage of the planar phthalimide ring system to the pentanoate group through an N-O-acyl bond. The phthalimide group (1,3-dioxoisoindoline) consists of a benzene (B151609) ring fused to a five-membered ring containing two carbonyl groups adjacent to the nitrogen atom. This entire ring system is essentially planar. mdpi.comnih.gov
The pentanoate tail is a flexible five-carbon chain. The most critical feature of the molecule is the N-O-C=O linkage, which is susceptible to single-electron reduction, making it the reactive center of the molecule for radical generation. While specific crystallographic data for this exact compound is not widely published, analysis of closely related structures confirms the planarity of the phthalimide core and reveals that the dihedral angle between this plane and the attached acyl group is a defining structural parameter. mdpi.comresearchgate.net
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol |
| Canonical SMILES | CCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
| CAS Number | 80593-54-0 (Unverified) |
| Appearance | Solid (predicted) |
Research Landscape and Scholarly Interest in this compound and Related Derivatives
Current scholarly interest in this compound is primarily focused on its role as a reagent in synthetic organic chemistry. The ability of N-acyloxyphthalimides to serve as clean and efficient precursors for alkyl radicals under visible light photoredox conditions places them at the forefront of modern synthetic methodology. acs.orgnih.gov Research in this area aims to expand the scope of these reagents for various C-H functionalization and cross-coupling reactions, which are fundamental transformations for building complex molecules. acs.orgrsc.org
While this compound itself is valued as a synthetic tool, its related derivatives are the subject of intense investigation in medicinal chemistry. The phthalimide core is a key component in numerous biologically active compounds. For example, researchers have synthesized and investigated 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs for their potential as anticancer and antioxidant agents. mdpi.com The broad therapeutic potential of phthalimide analogues continues to drive research into the synthesis and functionalization of new derivatives for applications in drug discovery. nih.govnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) pentanoate |
InChI |
InChI=1S/C13H13NO4/c1-2-3-8-11(15)18-14-12(16)9-6-4-5-7-10(9)13(14)17/h4-7H,2-3,8H2,1H3 |
InChI Key |
OISZWNPBLJIBOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 1,3 Dioxoisoindolin 2 Yl Pentanoate
Direct Esterification and Condensation Reactions for the Formation of the Pentanoate Linkage
The most direct approach to forming the pentanoate ester linkage in 1,3-dioxoisoindolin-2-yl pentanoate involves the reaction of a phthalimide (B116566) derivative with pentanoic acid or its activated forms. This method leverages well-established esterification principles.
Approaches Utilizing Pentanoic Acid and Phthalimide Derivatives
A primary method for synthesizing this compound is through the direct esterification of N-hydroxyphthalimide (NHPI) with pentanoic acid. wikipedia.org This reaction forms the ester bond by eliminating a molecule of water. The process is typically facilitated by a coupling agent to activate the carboxylic acid.
Alternatively, derivatives of pentanoic acid, such as pentanoyl chloride or pentanoic anhydride (B1165640), can be reacted with N-hydroxyphthalimide. These acylating agents are more reactive than the parent carboxylic acid and can often drive the reaction to completion more efficiently, sometimes without the need for a coupling agent.
The reaction between phthalic anhydride and the corresponding amino acid can also be a route to related structures, as seen in the synthesis of (S)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid from phthalic anhydride and (S)-2-aminopropanoic acid in acetic acid. researchgate.net While not directly yielding the pentanoate ester, this demonstrates the formation of the N-substituted phthalimide core.
Role of Coupling Reagents (e.g., DCC) and Activators in Ester Synthesis
Coupling reagents are crucial for promoting the esterification between a carboxylic acid and an alcohol, in this case, N-hydroxyphthalimide. Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for this purpose. wikipedia.orglibretexts.org In this reaction, the carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate. libretexts.org This intermediate acts as a good leaving group, which is then displaced by the hydroxyl group of N-hydroxyphthalimide in a nucleophilic acyl substitution reaction to form the desired ester. libretexts.org The direct conversion of a carboxylic acid to an amide or ester can be challenging because amines and alcohols are basic and can deprotonate the carboxylic acid, making it unreactive. libretexts.org DCC-mediated coupling is a key reaction in peptide synthesis. libretexts.orgkhanacademy.org
Other activating agents can also be employed. For instance, N-hydroxyphthalimide esters can be activated with sulfonic acids like p-toluenesulfonyl chloride. wikipedia.org These activated esters are then susceptible to nucleophilic attack.
Optimization of Reaction Conditions: Solvent Effects, Temperature, and Atmosphere
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the reaction atmosphere.
Solvent Effects: The nature of the solvent can significantly influence the reaction rate and yield. For esterification reactions, polar aprotic solvents like dichloromethane (B109758) (DCM), acetonitrile (B52724), or dimethylformamide (DMF) are often employed. mdpi.comacs.org These solvents can effectively solvate the reactants and intermediates without interfering with the reaction. The choice of solvent can also affect the solubility of the reactants and the ease of product purification.
Temperature: The reaction rate generally increases with temperature. However, excessively high temperatures can lead to side reactions and decomposition of the desired product. For many esterification and coupling reactions, temperatures ranging from room temperature to a moderate reflux are common. acs.orgresearchgate.net For instance, some C-H amination reactions using N-acyloxyphthalimides are performed at room temperature under visible light. acs.orgnih.gov In some cases, increasing the temperature can significantly improve the yield, even in the absence of a catalyst. researchgate.net
Atmosphere: While many esterification reactions are robust and can be performed under a normal atmosphere, sensitive reactions may require an inert atmosphere, such as nitrogen or argon, to prevent side reactions with atmospheric oxygen or moisture. This is particularly important when using highly reactive reagents that are sensitive to hydrolysis.
| Factor | Effect on Reaction | Typical Conditions |
| Solvent | Influences reactant solubility and reaction rate. | Dichloromethane (DCM), Acetonitrile, Dimethylformamide (DMF). mdpi.comacs.org |
| Temperature | Affects reaction rate and potential for side reactions. | Room temperature to moderate reflux. acs.orgresearchgate.net |
| Atmosphere | Prevents unwanted side reactions with air or moisture. | Normal or inert (Nitrogen, Argon) atmosphere. |
Synthesis through Nucleophilic Substitution Reactions
An alternative synthetic route to this compound involves nucleophilic substitution, where a phthalimide-containing nucleophile displaces a leaving group on a pentanoate derivative, or vice versa. masterorganicchemistry.com This approach offers versatility in the choice of starting materials.
Strategies Involving Halogenated Precursors and Phthalimide Salts
A common strategy involves the reaction of a pentanoyl halide, such as pentanoyl chloride, with a phthalimide salt, like potassium phthalimide. orgsyn.org In this reaction, the phthalimide anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pentanoyl chloride and displacing the chloride leaving group. pressbooks.pub This method, a type of nucleophilic acyl substitution, is generally efficient for forming the N-acylphthalimide linkage. masterorganicchemistry.comlibretexts.orglibretexts.org
Conversely, one could envision a reaction where a halogenated pentanoate ester is reacted with a phthalimide salt. However, the more typical approach involves the more reactive acyl halide. The use of potassium phthalimide is a well-established method for introducing the phthalimide group and has been used in the synthesis of various N-substituted phthalimides. orgsyn.org
Stereochemical Considerations in Nucleophilic Substitution
When the pentanoate precursor contains a stereocenter, the stereochemical outcome of the nucleophilic substitution reaction is an important consideration. In a typical nucleophilic acyl substitution reaction, the nucleophile attacks the trigonal planar carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The subsequent collapse of this intermediate and expulsion of the leaving group regenerates the carbonyl group. masterorganicchemistry.comlibretexts.org If the stereocenter is not at the carbonyl carbon, it is generally retained during the reaction.
However, if the reaction proceeds through a different mechanism, such as one involving radical intermediates, the stereochemical integrity might be compromised. While not directly applicable to the most common syntheses of this compound, it is a crucial aspect in related transformations. For instance, in decarboxylative cross-coupling reactions of N-hydroxyphthalimide esters, the formation of alkyl radicals is a key step. acs.org
Green Chemistry Principles in the Synthesis of this compound Analogs
The application of green chemistry principles to the synthesis of this compound and related N-substituted phthalimides aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, efficient catalysts, and reaction conditions that minimize waste and energy consumption.
Solvent-Free or Aqueous Media Approaches
A significant advancement in the green synthesis of N-substituted phthalimides, the structural class of this compound, is the move away from conventional volatile organic solvents. Research has demonstrated successful syntheses under solvent-free conditions or in aqueous media.
Solvent-free, or solid-state, reactions offer considerable environmental benefits by eliminating solvent waste, which is a major contributor to chemical pollution. One such method involves the thermal reaction between N,N′-disubstituted ureas and phthalic acid, catalyzed by imidazole, to produce N-substituted phthalimides in moderate to good yields (53–92%). researchgate.net Microwave-assisted solvent-free synthesis represents another efficient and rapid method for preparing these compounds. researchgate.net
Water is an ideal green solvent due to its non-toxicity, availability, and safety. The synthesis of N-substituted phthalimide derivatives has been achieved effectively in water. researchgate.net For instance, a nano-Cu2O catalyst has been used for the assembly of phthalimides from 2-halobenzoic acids, amines, and trimethylsilyl (B98337) cyanide (TMSCN) in water, highlighting a ligand- and additive-free approach. rsc.orgacs.org The use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and oxalic acid, also serves as an environmentally benign reaction medium and catalyst system. nih.gov
Table 1: Comparison of Green Solvent Approaches for N-Substituted Phthalimide Synthesis
| Approach | Key Features | Reactants Example | Catalyst/Conditions | Typical Yields | Citation |
| Solvent-Free | Eliminates solvent waste; reduced purification steps. | Phthalic Acid + N,N'-Disubstituted Ureas | Imidazole / Thermal | 53-92% | researchgate.net |
| Aqueous Media | Utilizes a non-toxic, non-flammable, and inexpensive solvent. | 2-Halobenzoic Acids + Amines + TMSCN | Nano-Cu₂O / Water | Good | rsc.orgacs.org |
| Deep Eutectic Solvent | Biodegradable and recyclable catalyst/solvent system. | Aminouracils + Isatins + Carbonyls | Choline Chloride-Oxalic Acid | Excellent | nih.gov |
Catalyst Development for Environmentally Benign Synthesis
Catalyst design is central to developing sustainable synthetic routes. The focus is on creating highly efficient, recyclable, and non-toxic catalysts that can operate under mild conditions. For the synthesis of the phthalimide core, both metal-based and metal-free catalysts have been explored.
Metal-Based Catalysts: Copper catalysts are widely used due to their low cost and versatile reactivity. Systems like Cu/tert-butyl hydroperoxide (TBHP) and nano-Cu2O have proven effective for synthesizing phthalimide derivatives. rsc.org A catalytic iron system, composed of iron trifluoroacetate (B77799) and tert-butyl hydroperoxide, has been reported for the oxidation of N-substituted 3-hydroxyisoindolines and isoindolinones to the corresponding phthalimides, offering a more eco-friendly alternative to some heavy metal oxidants. digitellinc.com Heterogeneous catalysts, such as zeolite H-BEA, are also gaining traction as they can be easily recovered and reused, facilitating green synthesis in aqueous media. researchgate.net
Organocatalysts and Metal-Free Systems: To circumvent the potential toxicity and contamination associated with metal catalysts, metal-free approaches are highly desirable. Imidazole has been used as an effective organocatalyst in solventless reactions. researchgate.net More recently, a metal-free protocol using trimethylsilyl cyanide (TMSCN) as a cyanide source has been developed for the efficient synthesis of N-aryl and N-alkyl phthalimides from 1,2,3-benzotriazin-4(3H)-ones. acs.org This method is noted for its operational simplicity and broad substrate scope. acs.org Fluorous phosphine (B1218219) has also been employed as a recyclable organocatalyst in green solvents. rsc.org
Chemo- and Regioselective Synthesis of Substituted this compound Derivatives
Achieving chemo- and regioselectivity is crucial for synthesizing structurally defined analogs of this compound with specific properties. This involves the targeted introduction of functional groups onto either the pentanoate side chain or the core isoindolinone ring system.
Introduction of Functional Groups on the Pentanoate Chain
Functionalizing the pentanoate chain allows for the fine-tuning of the molecule's properties. This can be achieved either by using a pre-functionalized pentanoic acid derivative in the initial synthesis or by post-synthetic modification.
A common strategy involves the condensation of phthalic anhydride with a functionalized carboxylic acid. For example, the reaction of phthalic anhydride with amino acids, such as (S)-alanine, yields the corresponding N-phthaloyl amino acid—in that case, 2-(1,3-dioxoisoindolin-2-yl)propanoic acid. nih.gov This principle can be extended to various substituted pentanoic acids to generate the desired this compound analogs.
Alternatively, a pre-formed N-acyl phthalimide can be modified. For instance, researchers have prepared 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide (B12114922) from the corresponding ester. This hydrazide then serves as a versatile intermediate for synthesizing a variety of derivatives, demonstrating a post-synthesis functionalization approach. researchgate.net Another method involves starting with an isoindolinone-protected glycine (B1666218), introducing various side chains via alkylation, and then oxidizing the isoindolinone to the phthalimide, which effectively creates functionalized N-acyl phthalimides. researchgate.netnih.gov
Modification of the Isoindolinone Ring System
Modifications to the aromatic isoindolinone ring system are typically achieved by starting with a substituted phthalic anhydride or a related precursor. This allows for the introduction of various substituents onto the benzene (B151609) ring of the phthalimide structure.
A key transformation in this context is the oxidation of an N-substituted isoindolinone (a lactam) to the corresponding 1,3-dioxoisoindolinone (an imide). This allows for the synthesis of phthalimide derivatives from isoindolinone precursors, which can themselves be functionalized. researchgate.net Catalytic systems involving nickel, iron, or copper have been developed for this oxidation step. digitellinc.comdigitellinc.com For example, a system of catalytic copper(II) acetate (B1210297) and TBHP in acetonitrile can efficiently convert N-substituted isoindolinones to their corresponding isoindoline-1,3-diones. digitellinc.com
Furthermore, complex modifications of the isoindolinone core can lead to novel scaffolds. A Brønsted acid-catalyzed reaction between isoindolinone-derived propargylic alcohols and aromatic nucleophiles has been used to construct spiroisoindolinone indenes, demonstrating a sophisticated, regioselective modification of the ring system. irb.hr
Table 2: Selected Methods for Ring System and Side Chain Functionalization
| Target | Method | Key Transformation | Reagents/Catalyst | Citation |
| Pentanoate Chain | Pre-functionalization | Condensation | Substituted Pentanoic Acid + Phthalic Anhydride | nih.gov |
| Pentanoate Chain | Post-functionalization | Alkylation of protected glycine equivalent | Isoindolinone-glycine + Electrophile, then Oxidation | researchgate.netnih.gov |
| Isoindolinone Ring | Oxidation of Precursor | Lactam to Imide Oxidation | Cu(OAc)₂ / TBHP or Fe(TFA)₂ / TBHP | digitellinc.comdigitellinc.com |
| Isoindolinone Ring | Ring Annulation | Rearrangement/Friedel-Crafts Relay | Isoindolinone-propargyl alcohol / Brønsted Acid | irb.hr |
Large-Scale Synthetic Considerations and Process Chemistry Aspects
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires consideration of process chemistry principles, including scalability, safety, cost-effectiveness, and waste reduction.
Scalability is a primary challenge. Methods that are efficient on a small scale may not be viable for bulk production. The development of scalable protocols is therefore essential. For instance, a metal-free synthesis of N-substituted phthalimides was specifically noted as being scalable, a key feature for industrial application. acs.org The use of flow chemistry, where reactants are continuously pumped through a reactor, has been successfully applied to the multi-kilogram scale synthesis of related heterocyclic compounds and represents a significant advantage for large-scale production by offering better control over reaction parameters and improved safety. nih.gov
Process efficiency is greatly enhanced by the use of recyclable components. The development of protocols where the catalyst and solvents can be recovered and reused is a major focus. rsc.org Heterogeneous catalysts, such as polymer-supported catalysts or zeolites, are particularly advantageous as they can be easily separated from the reaction mixture, simplifying purification and reducing waste. rsc.orgresearchgate.net
From a process chemistry perspective, the ideal synthetic route would involve:
Readily available and low-cost starting materials.
A minimal number of synthetic steps (high step economy).
Use of safe and recyclable solvents and reagents.
A robust and scalable catalytic system.
Simple product isolation and purification procedures that avoid tedious chromatography. rsc.org
These considerations are paramount for the economically viable and environmentally responsible production of this compound and its derivatives.
Chemical Reactivity and Mechanistic Investigations of 1,3 Dioxoisoindolin 2 Yl Pentanoate
Hydrolytic Stability and Reactivity of the Ester Linkage
The ester linkage in 1,3-dioxoisoindolin-2-yl pentanoate is susceptible to hydrolysis under both acidic and basic conditions. The phthalimide (B116566) group significantly influences the reactivity of the ester.
Acid-Catalyzed Hydrolysis Mechanisms
Studies on related N-substituted phthalimides have shown that the rate of hydrolysis can be influenced by the concentration of the acid. researchgate.net For instance, the hydrolysis of N-(4-substituted arylthio)phthalimides has been observed to proceed via an A-2 mechanism at lower acidities, which involves a bimolecular attack of water on the protonated substrate. researchgate.net
Base-Catalyzed Saponification Pathways
The base-catalyzed hydrolysis, or saponification, of this compound is generally an irreversible process. chemistrysteps.comquimicaorganica.org The reaction proceeds through the nucleophilic addition of a hydroxide (B78521) ion to the ester carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the N-hydroxyphthalimide anion, a relatively good leaving group. The resulting pentanoic acid is then deprotonated by the base to form the carboxylate salt. chemistrysteps.commasterorganicchemistry.com This final acid-base reaction drives the equilibrium towards the products, making the saponification process essentially irreversible. chemistrysteps.comquimicaorganica.org
The general mechanism for base-catalyzed ester hydrolysis is a two-step addition-elimination process. masterorganicchemistry.com The presence of the electron-withdrawing phthalimide group can influence the rate of this reaction.
Reduction Reactions of Carbonyl Groups and the Pentanoate Chain
The reduction of this compound can be directed towards different functional groups depending on the reducing agent and reaction conditions employed.
Selective Reduction to Alcohols and Amines
Selective reduction of the phthalimide moiety is a common strategy for the deprotection of primary amines. organic-chemistry.org While direct reduction of the pentanoate ester to an alcohol is also possible, the phthalimide group offers a handle for specific transformations. The reduction of N-substituted phthalimides can lead to the corresponding primary amine. organic-chemistry.orgorganic-chemistry.org
Application of Specific Reducing Agents and Reaction Conditions
Various reducing agents have been utilized for the transformation of N-substituted phthalimides. Sodium borohydride (B1222165) (NaBH₄) in 2-propanol followed by treatment with acetic acid provides a mild and efficient method for the deprotection of phthalimides to yield primary amines. organic-chemistry.org This two-stage, one-flask procedure involves the reduction of the phthalimide to a hydroxylactam intermediate, which then releases the primary amine. organic-chemistry.orgacs.org This method is particularly advantageous as it often proceeds without significant racemization for chiral substrates. organic-chemistry.org
Other reducing systems can also be employed. For instance, zinc-catalyzed reduction of cyclic imides with hydrosilanes has been shown to selectively produce ω-hydroxylactams. acs.org The choice of reducing agent is crucial for achieving the desired chemoselectivity, whether it be the reduction of the imide carbonyls, the ester carbonyl, or the entire pentanoate chain.
Oxidation Processes and Functional Group Interconversions
The this compound molecule contains functional groups that can be manipulated through oxidation and other interconversion reactions. N-(Acyloxy)phthalimides are recognized as redox-active esters and can participate in various cross-coupling reactions. researchgate.net
Functional group interconversions can be a powerful tool in organic synthesis. ub.eduorganic-chemistry.org For example, the carboxylic acid that can be obtained from the hydrolysis of the ester can undergo further transformations. While specific oxidation studies on this compound are not extensively detailed in the provided search results, the general principles of organic chemistry suggest that the pentanoate chain could be susceptible to oxidation under strong conditions, although this would likely be a non-selective process.
More relevant are the functional group interconversions involving the N-O bond. N-(Acyloxy)phthalimides have emerged as precursors for alkyl radicals under photoredox catalysis or electrochemical conditions. researchgate.net This reactivity allows for the formal C-H alkylation of various heterocycles. researchgate.net For instance, under visible light irradiation, N-(acyloxy)phthalimides can be used for the alkylation of azauracils. nih.gov Similarly, photoredox catalysis can enable the coupling of N-(acyloxy)phthalimides with alkenyl carboxylic acids. rsc.org These reactions proceed via the generation of an alkyl radical from the N-(acyloxy)phthalimide through a single-electron transfer process, followed by its addition to a suitable acceptor.
Oxidation of Alkyl Chains and Aromatic Moieties
The oxidation of this compound can occur at either the pentanoate alkyl chain or the aromatic phthalimide ring, depending on the reaction conditions and the oxidizing agent employed.
Alkyl Chain Oxidation: The pentanoate chain, a saturated alkyl group, is generally resistant to oxidation under mild conditions. However, stronger oxidizing agents or specific catalytic systems can induce oxidation, typically leading to a mixture of products hydroxylated or carbonylated at various positions along the chain.
Aromatic Moiety Oxidation: The aromatic ring of the phthalimide core is susceptible to oxidation, often proceeding through a highly reactive arene oxide intermediate. pharmaxchange.info This process, typically mediated by cytochrome P450 enzymes in metabolic contexts or by potent chemical oxidants, introduces hydroxyl groups onto the ring. pharmaxchange.info The position of hydroxylation is influenced by the electronic properties of the phthalimide group and steric hindrance. pharmaxchange.info For substituted benzene (B151609) rings, oxidation generally favors the para-position. pharmaxchange.info In some cases, oxidation can lead to C-C bond cleavage and the formation of different derivatives. rsc.org
Mechanistic Pathways of Oxidative Transformations
The mechanisms of oxidation for aromatic systems like the phthalimide ring are well-studied. The formation of an arenol (B1447636) (phenolic) metabolite typically occurs via an epoxide intermediate known as an arene oxide. pharmaxchange.info This intermediate is formed by enzymes like cytochrome P450. pharmaxchange.info The arene oxide can then rearrange to the hydroxylated aromatic product through a process known as the NIH shift or 1,2-hydride shift. pharmaxchange.info Alternatively, this reactive intermediate can undergo other reactions, such as conjugation with glutathione, to form excretable metabolites, which is a key detoxification pathway in biological systems. pharmaxchange.info
Nucleophilic and Electrophilic Substitution on the Isoindolinone Ring
The isoindolinone ring of this compound can undergo both nucleophilic and electrophilic substitution reactions, although the reactivity is heavily influenced by the electron-withdrawing nature of the two carbonyl groups.
Electrophilic Aromatic Substitution Patterns
The two carbonyl groups in the phthalimide structure are strongly deactivating, making the aromatic ring electron-deficient. This reduces its susceptibility to electrophilic aromatic substitution (SEAr) compared to benzene. When the reaction does occur, it requires harsh conditions, and the electrophile is directed to the meta-position relative to the carbonyl groups (positions 4 and 7 on the isoindoline-1,3-dione core). However, certain catalytic processes, such as those catalyzed by rhodium, can proceed via a C-H activation that is considered to have an electrophilic aromatic substitution mechanism. rsc.org
Nucleophilic Attack at Carbonyl Centers
The carbonyl carbons of the phthalimide group are highly electrophilic and are primary sites for nucleophilic attack. libretexts.orgyoutube.com This reactivity is central to many transformations involving phthalimides. The reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.org
The general mechanism involves two key steps:
Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbonyl carbons, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. youtube.comlibretexts.org
Leaving Group Elimination: The tetrahedral intermediate is unstable. The negative charge on the oxygen reforms the C=O double bond, leading to the cleavage of a C-N bond and the expulsion of the leaving group. youtube.comlibretexts.org
In the case of this compound, a strong nucleophile can attack a carbonyl carbon, potentially leading to the opening of the phthalimide ring. This is a common deprotection strategy for phthalimide-protected amines, often achieved through hydrazinolysis or basic hydrolysis. organic-chemistry.orgbyjus.com
Radical Reactions and Photocatalytic Transformations
N-acyloxyphthalimides, including this compound, are highly effective precursors for generating radical intermediates, especially under visible-light photocatalysis. acs.orgnih.govacs.org These reactions offer mild and efficient pathways for forming new carbon-carbon and carbon-nitrogen bonds. acs.orgnih.gov
Decarboxylative Alkylation Reactions
A key application of this compound is in decarboxylative alkylation. Upon irradiation with visible light in the presence of a suitable photocatalyst, the molecule undergoes fragmentation to generate a pentyl radical. nih.gov
The generally accepted mechanism for these photocatalytic reactions is as follows:
Photoexcitation: A photocatalyst, such as an Iridium or Ruthenium complex, absorbs visible light and is excited to a higher energy state. acs.org
Single Electron Transfer (SET): The excited photocatalyst transfers a single electron to the N-acyloxyphthalimide. acs.org
Fragmentation: The resulting radical anion rapidly fragments, losing carbon dioxide (decarboxylation) and a phthalimide anion to generate an alkyl radical (in this case, a pentyl radical). acs.org
Radical Coupling: The generated alkyl radical can then engage in various coupling reactions, such as adding to an electron-deficient alkene to form a new C-C bond. nih.gov
These photocatalytic methods are advantageous as they operate at room temperature and avoid the need for harsh reagents or high temperatures. acs.org The efficiency of these reactions makes N-acyloxyphthalimides attractive precursors for generating tertiary carbon radicals for the synthesis of complex molecules with quaternary carbon centers. nih.gov
Interactive Data Table: Photocatalytic Coupling of Radicals from (N-Acyloxy)phthalimide Precursors
The following table summarizes typical conditions and outcomes for the visible-light photocatalytic generation of radicals from (N-acyloxy)phthalimide derivatives and their subsequent coupling reactions with various acceptors, as demonstrated in studies by Okada and others. nih.gov
| Radical Precursor | Radical Acceptor | Photocatalyst | Additives | Solvent | Yield | Reference |
| (N-acyloxy)phthalimide (tertiary) | Electron-deficient alkene | Ru(bpy)₃(PF₆)₂ (1 mol%) | i-Pr₂NEt, Hantzsch ester | Dichloromethane (B109758) | Good | nih.gov |
| (N-acyloxy)phthalimide (tertiary) | Allylic bromide | Ru(bpy)₃(PF₆)₂ (1 mol%) | i-Pr₂NEt, Hantzsch ester | Dichloromethane | Good | nih.gov |
| (N-acyloxy)phthalimide (tertiary) | Vinylic chloride | Ru(bpy)₃(PF₆)₂ (1 mol%) | i-Pr₂NEt, Hantzsch ester | Dichloromethane | Good | nih.gov |
| N-acyloxyphthalimide | Benzene | Ir(ppy)₃ (0.5-5 mol%) | None | Acetonitrile (B52724) | up to 55% | acs.org |
Heck-Type Reactions and Related Coupling Processes
The transformation of aliphatic carboxylic acids into valuable alkylated products via cross-coupling reactions represents a significant advancement in synthetic chemistry. This compound, as a representative N-hydroxyphthalimide (NHP) ester derived from pentanoic acid, serves as a potent precursor for pentyl radicals in various coupling reactions, including processes analogous to the classical Heck reaction. nih.govacs.orgresearchgate.net The traditional Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org In recent years, this reaction has been expanded to include alkyl sources through decarboxylative pathways.
A notable development is the irradiation-induced, palladium-catalyzed decarboxylative Heck reaction of aliphatic N-(acyloxy)phthalimides, which can proceed at room temperature. acs.org This method allows for the efficient coupling of alkyl groups, such as the pentyl group from this compound, with various alkenes. The mechanism of these Heck-type reactions is distinct from the traditional pathway but converges on key organopalladium intermediates. wikipedia.orgwikipedia.orgyoutube.com
The process is initiated by the generation of an alkyl radical from the NHP ester. This can be achieved under thermal, photochemical, or redox conditions. In the context of palladium catalysis, the cycle often involves:
Radical Generation : The NHP ester undergoes a single-electron reduction, followed by fragmentation to release CO2, the phthalimide anion, and the corresponding alkyl radical (e.g., pentyl radical). acs.orgbeilstein-journals.org
Radical Capture : A low-valent palladium complex, typically Pd(0), captures the alkyl radical to form an alkyl-palladium(I) species, which can then be further oxidized or disproportionate to an alkyl-palladium(II) complex.
Alkene Insertion : The alkene substrate coordinates to the alkyl-palladium(II) complex and subsequently undergoes migratory insertion into the Pd-C bond. wikipedia.orgyoutube.com
β-Hydride Elimination : This step releases the final substituted alkene product and a palladium-hydride species. libretexts.org
Catalyst Regeneration : A base is typically required to neutralize the generated acid (from the halide in a traditional Heck reaction or other sources) and regenerate the active Pd(0) catalyst. libretexts.org
The synthetic utility of radicals derived from NHP esters has been successfully demonstrated in these Heck-type couplings. beilstein-journals.org For instance, research has shown that N-heteroaryl halides can be coupled with heterocyclic alkenes, showcasing the broad applicability of such palladium-catalyzed processes. nih.gov While direct examples specifying this compound are part of the broader class of aliphatic NHP esters, the data from related compounds underscores the potential of this methodology.
Table 1: Examples of Decarboxylative Coupling Reactions with Aliphatic NHP Esters This table presents data for representative aliphatic NHP esters in Heck-type and related coupling reactions, illustrating the general applicability for substrates like this compound.
| NHP Ester Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| NHP ester of 4-phenylbutanoic acid | 4-Iodoanisole | (dtbbpy)NiBr₂, Zn | DMA, 20 h | 1-Methoxy-4-(4-phenylbutyl)benzene | 95% | nih.gov |
| NHP ester of Cyclohexanecarboxylic acid | 4-Iodotoluene | (dtbbpy)NiBr₂, Zn | DMA, 20 h | 1-Cyclohexyl-4-methylbenzene | 85% | nih.gov |
| NHP ester of Boc-proline | 1-Iodo-4-(trifluoromethoxy)benzene | (dtbbpy)NiBr₂, Zn | DMA, 20 h | (S)-tert-Butyl 2-(4-(trifluoromethoxy)benzyl)pyrrolidine-1-carboxylate | 70% | nih.gov |
| NHP ester of Adamantane-1-carboxylic acid | 1-Bromo-4-vinylbenzene | Pd(OAc)₂, Xantphos | Visible light, rt | 1-(1-Adamantyl)-4-vinylbenzene | 78% | acs.org |
Role of Photoredox Catalysis in C-C and C-X Bond Formation
Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of C-C and C-X bonds under mild conditions. researchgate.netnih.gov this compound and related N-hydroxyphthalimide (NHP) esters are excellent substrates for these transformations due to their ability to act as alkyl radical precursors upon single-electron reduction. researchgate.netnih.govresearchgate.net The redox potential of NHP esters is significantly lower than that of the parent carboxylic acids, making them more amenable to reduction by common photocatalysts. nih.gov
The general mechanism for the photocatalytic activation of an NHP ester like this compound typically follows a reductive quenching cycle. nih.govnih.gov
Photoexcitation : A photocatalyst (PC), such as [Ru(bpy)₃]²⁺ or an organic dye, absorbs visible light and is promoted to an excited state (*PC). nih.gov
Reductive Quenching : The excited photocatalyst (*PC) is reduced by a stoichiometric electron donor (e.g., Hantzsch ester or an amine like DIPEA), generating a more strongly reducing species (PC⁻). nih.gov
Single-Electron Transfer (SET) : The reduced photocatalyst (PC⁻) transfers an electron to the NHP ester. This SET induces the cleavage of the weak N-O bond and subsequent decarboxylation, yielding a pentyl radical, CO₂, and the phthalimide anion. nih.govnih.gov
Radical Coupling : The generated pentyl radical can then participate in a variety of bond-forming reactions, including addition to electron-deficient alkenes (Giese-type reaction), coupling with aryl halides, or reaction with heteroaromatics (Minisci-type reaction). nih.govnih.govresearchgate.net
This strategy has been employed to construct complex molecules and forge both carbon-carbon and carbon-heteroatom (C-X) bonds. researchgate.netresearchgate.net For example, visible-light-mediated Minisci-type reactions allow for the direct C-H alkylation of N-heterocycles with radicals generated from NHP esters, avoiding the harsh oxidants used in the traditional Minisci protocol. nih.gov Furthermore, dual catalytic systems combining photoredox catalysis with another catalytic cycle (e.g., nickel or copper catalysis) have expanded the scope to include cross-electrophile couplings and couplings with organozinc reagents. nih.govresearchgate.net
While many photoredox reactions are net-reductive and require a sacrificial reductant, redox-neutral protocols have also been developed. nih.gov In some cases, the reaction can proceed via a radical chain mechanism initiated by the photocatalyst, minimizing the need for stoichiometric additives. nih.gov The versatility of this approach allows for the formation of C-C, C-N, C-B, and other C-X bonds from the same class of radical precursors. researchgate.netacs.org
Table 2: Examples of Photoredox-Catalyzed Reactions with Aliphatic NHP Esters This table showcases the diversity of transformations achievable with aliphatic NHP esters under photoredox conditions, applicable to this compound.
| NHP Ester Substrate | Reaction Type | Catalyst/Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| NHP ester of Cyclohexanecarboxylic acid | Minisci-type reaction with Lepidine | Ru(bpy)₃Cl₂ | Blue LEDs, rt | 78% | nih.gov |
| NHP ester of Boc-glycine | Coupling with 4-cyanopyridine | Ru(bpy)₃Cl₂ | Blue LEDs, rt | 79% | nih.gov |
| NHP ester of 3-phenylpropanoic acid | Coupling with Pentafluorophenylzinc Bromide | Ir(ppy)₃, Cu(acac)₂ | Blue LEDs, 20 h | 85% | researchgate.net |
| NHP ester of Cyclopentanecarboxylic acid | Dual Decarboxylative Coupling with Cinnamic Acid | Ru(bpy)₃(PF₆)₂, DABCO | Blue LEDs, rt | 72% | rsc.org |
Reaction Kinetics and Thermodynamics of Key Transformations
Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. stanford.eduyoutube.com The key transformation is the generation of a pentyl radical through the reductive cleavage of the N-O bond and subsequent decarboxylation.
The reaction can be summarized as:
NHP-Ester + e⁻ → [NHP-Ester]•⁻ → R• + CO₂ + Phthalimide⁻
This process is an irreversible decarboxylative fragmentation. beilstein-journals.org The stability of the final products provides a strong driving force for the reaction, distinguishing it from processes that exist in equilibrium. khanacademy.org Theoretical studies on the parent N-hydroxyphthalimide (NHPI) have provided valuable thermochemical properties that underpin the reactivity of its ester derivatives. scilit.com
Table 3: Key Thermodynamic Parameters Related to NHP Ester Reactivity
| Parameter | Compound/Bond | Value | Significance | Reference |
|---|---|---|---|---|
| Bond Dissociation Energy (BDE) | N–O bond in NHP esters | ~42 kcal/mol | Low energy barrier for N-O bond cleavage upon reduction. | nih.gov |
| Reduction Potential (E₁/₂) | Alkyl NHP esters vs Ag/Ag⁺ | -1.56 to -1.66 V | Accessible potential for reduction by common photocatalysts or reductants. | nih.gov |
Kinetic Considerations: Kinetics governs the rate at which these thermodynamically favorable reactions occur. stanford.edu The reaction rate is influenced by several factors, including the concentration of the reactants, the nature of the catalyst, and external conditions like temperature or light intensity in photochemical reactions. mdpi.com
In photoredox-catalyzed reactions, the rate is dependent on the efficiency of several steps in the catalytic cycle, including the rate of photoexcitation, electron transfer, and the subsequent radical coupling. nih.gov The choice of photocatalyst and its quantum yield are critical kinetic parameters.
For non-photochemical methods, such as the nickel-catalyzed cross-electrophile coupling, the reaction kinetics depend on the rate of the elementary steps in the nickel catalytic cycle. nih.gov Studies on the esterification of pentanoic acid, the precursor to the title compound, have shown that such reactions are highly sensitive to temperature and catalyst concentration, with activation energies around 39.5 kJ/mol (9.4 kcal/mol) for certain catalytic systems. researchgate.net While this pertains to the formation of a related ester, it highlights the kinetic sensitivity of reactions involving this moiety.
Stereoselective and Enantioselective Transformations Involving the Pentanoate Moiety
A significant challenge and opportunity in modern organic synthesis is the control of stereochemistry. While the pentyl group derived from this compound is achiral, it can be added to prochiral substrates to create new stereocenters. Achieving high stereoselectivity, particularly enantioselectivity, in such transformations requires the use of chiral catalysts or auxiliaries. msu.edu
Recent advances have demonstrated that radicals generated from NHP esters can participate in highly enantioselective reactions. A prominent strategy involves the use of dual catalytic systems, where a photoredox catalyst generates the radical and a separate chiral catalyst orchestrates its stereoselective addition to a substrate. nih.gov
An exemplary case is the enantioselective Minisci-type addition of radicals to N-heteroarenes. nih.gov In this approach, a chiral Brønsted acid can form a chiral complex with the heterocyclic substrate. This complex then reacts with the incoming alkyl radical (e.g., pentyl radical) in a spatially defined environment, leading to the preferential formation of one enantiomer of the product. The chiral acid catalyst effectively shields one face of the heteroarene, directing the radical attack to the other face.
Similarly, enantioselective Giese-type conjugate additions have been developed. The addition of a tertiary radical, generated from a corresponding NHP ester, to an enone acceptor was a key step in the synthesis of (–)-aplyviolene, demonstrating high diastereoselectivity. nih.gov While this involves a tertiary radical, the underlying principles are applicable to other radical systems.
The development of these methods is crucial as they provide enantioselective access to a wide range of optically active molecules from simple, abundant carboxylic acids. nih.gov The choice of chiral catalyst, whether it be a Brønsted acid, a Lewis acid, or an organocatalyst, is critical for achieving high levels of enantiomeric excess (ee). nih.govmsu.edu Lipase-mediated kinetic resolutions also represent a powerful, albeit different, strategy for obtaining enantiomerically enriched compounds involving ester moieties, often with exceptionally high enantioselectivity. mdpi.com
Table 4: Examples of Enantioselective Reactions Involving Radicals from NHP Esters This table highlights strategies for achieving enantioselectivity in reactions where a radical generated from an NHP ester adds to a prochiral substrate.
| Reaction Type | Radical Precursor | Substrate | Catalytic System | Product Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|---|
| Enantioselective Minisci-type Addition | NHP ester of 2,2-dimethyl-3-phenylpropanoic acid | Quinoline | Ir(ppy)₂-(dtbbpy)PF₆ (Photocatalyst) + Chiral Phosphate (Brønsted Acid) | α-Alkylated Quinoline | 90% ee | nih.gov |
| Asymmetric Nitroaldol Reaction | Methyl 2-oxo-2-phenylacetate (α-ketoester) | Nitromethane | C6′-OH Cinchona Alkaloid (Organocatalyst) | Tertiary Carbinol | up to 96% ee | nih.gov |
| Enantioselective Allylboration | Benzaldehyde (prochiral acceptor) | Chiral Allylborane Reagent | Chiral Boronate Ester | Homoallylic Alcohol | High ee | msu.edu |
| Enantioselective Formal [2+2] Cycloaddition | Arylalkene | α-Halo Acrolein | (S)-Oxazaborolidinium Cation | Functionalized Cyclobutane | Excellent ee | researchgate.net |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules, providing profound insights into the connectivity and environment of individual atoms. For 1,3-Dioxoisoindolin-2-yl pentanoate, both ¹H and ¹³C NMR have been instrumental in assigning its structure.
¹H NMR Chemical Shifts and Coupling Constant Analysis
The proton NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals corresponding to the different protons in the molecule. rsc.org The aromatic protons of the phthalimide (B116566) group appear as a multiplet in the range of δ 7.77-7.92 ppm. rsc.org The aliphatic chain of the pentanoate moiety gives rise to a series of signals. A triplet at δ 0.97 ppm with a coupling constant (J) of 7.2 Hz is characteristic of the terminal methyl group (CH₃). rsc.org Two multiplets are observed between δ 1.45-1.50 ppm and δ 1.73-1.81 ppm, corresponding to the two methylene (B1212753) groups (CH₂) in the middle of the pentanoate chain. rsc.org The methylene group adjacent to the carbonyl group appears as a triplet at δ 2.67 ppm with a J value of 7.2 Hz. rsc.org
¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.77-7.92 | m | - | Aromatic protons |
| 2.67 | t | 7.2 | -CH₂-C=O |
| 1.73-1.81 | m | - | -CH₂- |
| 1.45-1.50 | m | - | -CH₂- |
¹³C NMR Spectroscopic Insights into Carbon Framework
The ¹³C NMR spectrum, acquired at 100 MHz in CDCl₃, provides a detailed map of the carbon skeleton of this compound. rsc.org The carbonyl carbons of the phthalimide group are observed at δ 162.0 ppm, while the ester carbonyl carbon resonates at δ 169.6 ppm. rsc.org The aromatic carbons of the phthalimide ring show signals at δ 123.9, 129.0, and 134.7 ppm. rsc.org The carbon atoms of the pentanoate chain are found at δ 13.6 (CH₃), 22.0 (CH₂), 26.7 (CH₂), and 30.7 (CH₂) ppm. rsc.org
¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 169.6 | Ester C=O |
| 162.0 | Phthalimide C=O |
| 134.7 | Aromatic C |
| 129.0 | Aromatic CH |
| 123.9 | Aromatic CH |
| 30.7 | -CH₂-C=O |
| 26.7 | -CH₂- |
| 22.0 | -CH₂- |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While specific 2D NMR data for this compound is not detailed in the provided search results, the application of such techniques is a standard procedure for confirming structural assignments. Correlation Spectroscopy (COSY) would be used to establish the proton-proton coupling networks within the pentanoate chain. Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for establishing the connectivity between the phthalimide and pentanoate moieties by showing correlations between protons and carbons that are two or three bonds apart. The Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the spatial proximity of protons, which would be particularly useful in more complex stereochemical analyses.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) using Electrospray Ionization-Time of Flight (ESI-TOF) has been employed to determine the exact mass of this compound. The calculated mass for the protonated molecule, [M+H]⁺, with the formula C₁₃H₁₄NO₄, is m/z 248.0923. rsc.org The experimentally found value is m/z 248.0919, which is in close agreement with the calculated mass, thus confirming the elemental composition of the compound. rsc.org
HRMS Data for this compound
| Ion | Calculated m/z | Found m/z |
|---|
Fragmentation Patterns and Structural Information from MS/MS
Tandem mass spectrometry (MS/MS) experiments would provide valuable structural information through the analysis of fragmentation patterns. While specific MS/MS fragmentation data for this compound is not explicitly provided in the search results, predictable fragmentation pathways can be inferred. The cleavage of the ester bond would be a likely fragmentation route, leading to the formation of a phthalimide-containing fragment and a pentanoyl fragment. Further fragmentation of the pentanoyl chain would also be expected. For instance, in the mass spectrum of a related compound, the cleavage of the ester bond was observed, resulting in fragments corresponding to the individual components of the molecule. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by the characteristic vibrations of the phthalimide and ester moieties. The most prominent features are the carbonyl (C=O) stretching bands of the imide group. spectroscopyonline.com Due to symmetric and asymmetric stretching, cyclic imides typically show two distinct C=O absorption bands. spectroscopyonline.com
For N-substituted phthalimides, these bands are consistently observed at specific wavenumbers. For instance, in N-benzyl-2-(1,3-dioxoisoindolin-2-yl)acetamide, the asymmetric and symmetric C=O stretches appear at 1780 cm⁻¹ and 1715 cm⁻¹, respectively. nih.gov A similar compound, N-(4-chlorobenzyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, shows these peaks at 1775 cm⁻¹ and 1710 cm⁻¹. nih.gov In addition to the imide carbonyls, the ester carbonyl (C=O) of the pentanoate group is expected to show a strong absorption band, typically in the range of 1750-1735 cm⁻¹. Other significant absorptions include C-N stretching vibrations and the aromatic C-H stretches of the benzene (B151609) ring. The characterization of various phthalimide derivatives is routinely supported by IR spectroscopy, confirming the integrity of the core structure. jetir.orgeijppr.com
Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~1780 | Asymmetric C=O Stretch | Phthalimide |
| ~1715 | Symmetric C=O Stretch | Phthalimide |
| 1750-1735 | C=O Stretch | Ester |
| ~3060 | C-H Stretch | Aromatic Ring |
| 1300-1200 | C-O Stretch | Ester |
X-ray Crystallography for Solid-State Structural Analysis and Conformation
Crystallographic studies of analogous compounds, such as (S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid, provide detailed geometric parameters for the phthalimide core. nih.govresearchgate.net The phthalimide ring system is typically found to be planar. nih.gov The dihedral angle, which is the angle between the plane of the phthalimide ring and the plane of the attached side chain, is a critical parameter for defining the molecule's conformation. In (S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid, this angle has been reported as 86.7(3)° and 66.41(7)° in different crystal forms, indicating that packing forces can influence the conformation. nih.govresearchgate.net The bond lengths within the phthalimide group are consistent across various derivatives, reflecting its stable electronic structure. mdpi.comresearchgate.net
Table 2: Selected Bond Lengths and Angles from a Representative Analog, (S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. researchgate.net
| Bond/Angle | Measurement (Å or °) |
|---|---|
| Bond Lengths (Å) | |
| O1—C1 | 1.198 (3) |
| O4—C11 | 1.197 (3) |
| N1—C1 | 1.409 (3) |
| N1—C9 | 1.450 (3) |
| C1—C2 | 1.484 (4) |
| **Bond Angles (°) ** | |
| C8—N1—C1 | 111.5 (2) |
| C1—N1—C9 | 123.5 (2) |
| O1—C1—N1 | 124.7 (3) |
In the solid state, the crystal packing is stabilized by various non-covalent intermolecular interactions. For N-phthaloyl derivatives, π-stacking interactions are particularly significant. mdpi.com In the crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate, an anti-parallel π-stacking of the phthalimide groups is observed, with a centroid-to-centroid distance of 3.470(1) Å, which is characteristic of stabilizing π–π interactions. nih.gov This interaction involves the electron-rich six-membered ring of one molecule interacting with the electron-poor five-membered ring of an adjacent molecule. nih.gov While the pentanoate ester lacks strong hydrogen bond donors like the carboxylic acid in related structures, weak C-H⋯O hydrogen bonds and C=O⋯π interactions may also contribute to the stability of the crystal lattice. nih.gov
Chiroptical Spectroscopy (e.g., Optical Rotation, CD Spectroscopy) for Stereochemical Assignment
When derived from a chiral source, such as (S)- or (R)-2-aminopentanoic acid, this compound is optically active. Chiroptical techniques are essential for assigning its absolute configuration.
Optical Rotation: The measurement of optical rotation by polarimetry is a classical method for distinguishing between enantiomers. rudolphresearch.com Dextrorotatory (+) isomers rotate plane-polarized light clockwise, while levorotatory (-) isomers rotate it counter-clockwise. rudolphresearch.com For N-phthaloyl derivatives of α-amino acids, the sign of the optical rotation has been directly correlated with the absolute configuration of the α-carbon. acs.orgcapes.gov.br Therefore, measuring the specific rotation of an enantiomerically pure sample of this compound would allow for its stereochemical assignment as either (S) or (R).
Circular Dichroism (CD) Spectroscopy: CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful tool for studying chiral molecules. mdpi.com The phthalimide group acts as a chromophore, and its electronic transitions become chiroptically active when perturbed by the chiral center of the pentanoate moiety. The resulting CD spectrum, with its characteristic positive or negative peaks (Cotton effects), provides a detailed fingerprint of the molecule's stereochemistry. acs.org This technique is highly sensitive to the conformation and absolute configuration of N-phthaloyl amino acid derivatives. acs.orgbdpsjournal.org
Advanced Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the isolation and purity assessment of synthesized compounds like this compound.
Thin Layer Chromatography (TLC): TLC is widely used for routine purity checks and to monitor the progress of the synthesis reaction. jetir.orgeijppr.commdpi.com The purity of the final product is often initially assessed by the presence of a single spot on a TLC plate visualized under UV light. f1000research.com
High-Performance Liquid Chromatography (HPLC): HPLC offers a much higher degree of resolution for purity assessment. For chiral molecules like this compound, chiral HPLC is the definitive method for determining enantiomeric purity. Enantiomeric separations of N-phthaloyl α-amino acids and their esters have been successfully achieved using polysaccharide-derived chiral stationary phases (CSPs), such as Chiralcel and Chiralpak columns. nih.gov The choice of the specific CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. nih.gov Additionally, reversed-phase HPLC methods are commonly used to determine the chemical purity of related phthalimide compounds. sielc.comnih.gov
Table 3: Representative Chromatographic Techniques for Analysis
| Technique | Application | Stationary Phase | Mobile Phase System (Example) |
|---|---|---|---|
| TLC | Purity check, reaction monitoring | Silica Gel 60 F254 | Dichloromethane (B109758) / Chloroform |
| HPLC (Reversed-Phase) | Chemical Purity Assessment | C18 or Newcrom R1 | Acetonitrile (B52724) / Water / Acid (Formic or Phosphoric) |
Theoretical and Computational Studies of 1,3 Dioxoisoindolin 2 Yl Pentanoate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are a cornerstone of modern chemistry, offering a detailed view of the electronic distribution and geometric parameters of molecules. These methods are instrumental in understanding the intrinsic properties of 1,3-Dioxoisoindolin-2-yl pentanoate.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground-state properties of molecules like this compound. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, extensive research on related N-substituted phthalimides provides a strong basis for understanding its properties.
DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. For the phthalimide (B116566) moiety of this compound, the aromatic ring and the five-membered imide ring are expected to be largely planar. The bond lengths and angles within this phthalimide core are well-characterized from studies on analogous compounds. For instance, in a study on (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, DFT calculations were used to optimize the geometry and understand its molecular properties.
Key electronic properties that can be determined from DFT studies include the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the carbonyl oxygen atoms of the phthalimide group are expected to be the most electron-rich regions, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon atoms are electron-deficient and represent sites for nucleophilic attack.
The stability of related N-substituted phthalimides has been compared using DFT. For example, a study on N,N'-(biphenyl)bisphthalimide and N-(4'-aminobiphenyl)phthalimide indicated that the former is more stable based on its electronic properties. uomustansiriyah.edu.iq Such analyses for this compound would involve assessing its total energy and comparing it to other related structures.
Table 1: Representative Calculated Properties for N-Substituted Phthalimide Derivatives from DFT Studies
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| N,N'-(biphenyl)bisphthalimide | B3LYP/6-31G | - | - | - | - |
| N-(4'-aminobiphenyl)phthalimide | B3LYP/6-31G | - | - | - | - |
| (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester | PBE0-D3BJ/def2-TZVP | - | - | - | - |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical in predicting the outcome of chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the phthalimide ring, which is a common feature in N-substituted phthalimides. The LUMO is also typically centered on the phthalimide moiety, particularly around the carbonyl groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
In a study of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, FMO analysis revealed that the HOMO was located over the substituted aromatic ring, while the LUMO was predominantly on the indole (B1671886) side. acs.org This distribution of frontier orbitals helps in identifying the sites for electrophilic and nucleophilic attack. For this compound, similar analysis would predict that the phthalimide ring is the primary site of electronic activity.
Conformational Analysis and Energy Landscapes
The three-dimensional shape of a molecule is not static, and different spatial arrangements of atoms, or conformations, can exist. Conformational analysis aims to understand the relative energies of these different conformations and the barriers to interconversion between them. This is particularly important for a molecule like this compound, which has a flexible pentanoyl side chain.
Molecular mechanics (MM) and molecular dynamics (MD) are computational techniques used to study the conformational landscape of molecules. MM methods use classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for the rapid exploration of different conformations. MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing a dynamic picture of the conformational changes.
For this compound, the key flexible bonds are within the pentanoyl chain. Rotation around the C-C single bonds of this chain leads to a variety of possible conformations. An important aspect to consider is the rotational barrier around the N-C bond connecting the pentanoyl group to the phthalimide nitrogen. Studies on similar N-acyl amides have shown that the barrier to rotation around the N-acyl bond can be significant due to the partial double bond character arising from resonance.
A study on the conformational landscape of phthalimides with thioalkyl substituents provides a useful analogy. researchgate.net It demonstrated how different conformations, such as gauche and orthogonal arrangements of the alkyl chain relative to the phthalimide ring, can have different energies and photophysical properties. researchgate.net Similarly, the pentanoyl chain in this compound can adopt various folded and extended conformations, each with a specific energy. The lowest energy conformations will be the most populated at equilibrium.
MD simulations can provide insights into how the molecule behaves in a solvent, which is crucial for understanding its properties in a realistic environment. These simulations can reveal the preferred conformations in solution and the dynamics of the interconversion between them.
The conformation of a molecule can have a profound impact on its reactivity. The accessibility of reactive sites can be sterically hindered in certain conformations, while in others, they may be exposed and readily available for reaction. For this compound, the conformation of the pentanoyl chain could potentially block access to the electrophilic carbonyl carbons of the phthalimide group.
Furthermore, in the context of molecular recognition, such as the interaction with a biological receptor or a catalyst, the molecule must adopt a specific conformation to fit into the binding site. The energy required to adopt this "bioactive" conformation is a key factor in determining the binding affinity. Understanding the conformational energy landscape can therefore provide crucial information for the design of molecules with specific biological activities.
Reaction Pathway Computations and Transition State Analysis
Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the high-energy transition state. This allows for a detailed understanding of the reaction mechanism and the factors that influence the reaction rate.
For reactions involving this compound, such as its synthesis or hydrolysis, computational methods can be used to map out the potential energy surface of the reaction. The reaction pathway is the lowest energy path on this surface that connects reactants and products. The highest point on this pathway is the transition state, and the energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate according to transition state theory. mdpi.com
A computational study on the acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid provides a relevant example of this approach. acs.orgmdpi.com The study elucidated a two-step mechanism involving an initial cyclization to form a tetrahedral intermediate, followed by dehydration. acs.orgmdpi.com The calculations identified the transition states for both steps and determined that the dehydration step was rate-determining. acs.orgmdpi.com
Table 2: Illustrative Energy Profile for a Related N-Arylphthalimide Formation
| Species | Description | Relative Energy (kcal/mol) |
| Reactant Complex | Phthalanilic acid + Acetic acid | 0.0 |
| Transition State 1 | Cyclization | +19.5 |
| Intermediate Complex | Tetrahedral intermediate | +5.3 |
| Transition State 2 | Dehydration | +25.0 |
| Product Complex | N-Phenylphthalimide + Water + Acetic acid | -10.0 |
Data adapted from a computational study on N-phenylphthalimide formation for illustrative purposes. acs.org
Similar computational studies could be applied to understand the reactions of this compound. For example, the hydrolysis of the imide or ester functional groups could be modeled to predict the reaction mechanism and rates under different conditions. This would involve identifying the transition states for nucleophilic attack on the carbonyl carbons and the subsequent bond-breaking steps. Such studies are invaluable for understanding the stability and reactivity of the compound.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a vital tool for elucidating the step-by-step pathways of chemical reactions. For a compound like this compound, which is an N-acylphthalimide, computational studies can illuminate its formation mechanism, which typically involves the acylation of a phthalimide salt or a related synthetic route.
A plausible reaction mechanism for the formation of an N-substituted phthalimide that can be computationally modeled is the reaction of phthalanilic acid in the presence of a catalyst, such as acetic acid. mdpi.comnih.govresearchgate.net This reaction is generally understood to proceed through a two-step addition-elimination (or cyclization-dehydration) mechanism. mdpi.comnih.govresearchgate.net
Step 1: Cyclization The initial step involves an intramolecular nucleophilic attack by the amide nitrogen onto the carboxyl carbon of the phthalanilic acid derivative. mdpi.comnih.gov This leads to the formation of a tetrahedral intermediate. Computational models, often employing density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), can map the potential energy surface of this process. mdpi.comnih.gov For instance, a study on the acetic acid-catalyzed formation of N-phenylphthalimide showed that the acetic acid molecule can act as a proton shuttle, facilitating the nucleophilic attack by simultaneously protonating the carbonyl oxygen and deprotonating the amide nitrogen through a cyclic transition state. mdpi.comnih.gov
Step 2: Dehydration The second step is the dehydration of the tetrahedral intermediate to yield the final phthalimide product. mdpi.comnih.gov This elimination of a water molecule is often the rate-determining step. mdpi.comnih.govresearchgate.net Computational analysis can identify the transition state for this step and reveal the role of the catalyst in facilitating the departure of the hydroxyl group. The catalyst can, for example, protonate the hydroxyl group to make it a better leaving group while simultaneously accepting a proton from the nitrogen. mdpi.comnih.gov
By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides a quantitative understanding of the reaction pathway and the feasibility of the proposed mechanism.
Prediction of Activation Energies and Reaction Rates
A key outcome of computational reaction mechanism studies is the prediction of activation energies (Ea). The activation energy is the energy barrier that must be overcome for a reaction to occur and is a critical factor in determining the reaction rate. nih.govresearchgate.netchemrxiv.org
Using computational methods like DFT, the geometries of the transition states can be optimized, and their energies calculated. The activation energy is then determined as the difference in energy between the transition state and the reactants.
For the formation of this compound, the activation energies for both the cyclization and dehydration steps can be calculated. A computational study on a similar reaction, the formation of N-phenylphthalimide, determined the activation energy for the rate-determining dehydration step to be higher than that of the initial cyclization. researchgate.net
The Arrhenius equation, and more sophisticated theories like Transition State Theory, relate the activation energy to the reaction rate constant (k). nih.gov Therefore, by calculating the activation energy, it is possible to predict the reaction rate at a given temperature. These predictions are invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve reaction yields and efficiency. Machine learning models are also being developed to predict chemical reaction yields by incorporating features derived from computational chemistry. nih.gov
Spectroscopic Property Predictions via Computational Methods
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds like this compound.
Theoretical NMR and IR Spectra Calculations for Comparison with Experimental Data
Theoretical NMR Spectra:
The prediction of NMR spectra involves calculating the magnetic shielding tensors of the nuclei in a molecule. researchgate.netuobasrah.edu.iq From these tensors, the isotropic shielding values are obtained, which are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
For this compound, one would first perform a geometry optimization of the molecule using a suitable level of theory, such as DFT with a basis set like 6-31G(d,p) or higher. Following this, the NMR shielding constants for each ¹H and ¹³C nucleus would be calculated.
¹H NMR: The calculated proton chemical shifts would be expected to show signals for the aromatic protons of the phthalimide group, typically in the range of 7.7-8.0 ppm. eijppr.com The protons on the pentanoate chain would appear at higher fields. The methylene (B1212753) protons adjacent to the carbonyl group would be the most deshielded of the alkyl chain, and the terminal methyl group would be the most shielded.
¹³C NMR: The theoretical ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons of the phthalimide ring at around 167 ppm. researchgate.net The aromatic carbons would also have distinct chemical shifts. The carbonyl carbon of the pentanoate group would appear in a similar region to the phthalimide carbonyls. The carbons of the pentanoate alkyl chain would have chemical shifts in the aliphatic region of the spectrum. nih.gov
Theoretical IR Spectra:
The calculation of an IR spectrum involves determining the vibrational frequencies of the molecule. nih.gov After geometry optimization, a frequency calculation is performed. This provides a list of vibrational modes and their corresponding frequencies and intensities. These frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the computational method.
For this compound, the calculated IR spectrum would be expected to show strong absorption bands corresponding to:
C=O stretching: The two carbonyl groups of the phthalimide ring would exhibit symmetric and asymmetric stretching vibrations, typically appearing in the region of 1700-1800 cm⁻¹. nist.govnist.govchemicalbook.com The carbonyl group of the pentanoate ester would also show a strong band in this region.
C-N stretching: The stretching vibrations of the C-N bonds in the imide ring would also be present.
C-H stretching: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the pentanoate chain would appear just below 3000 cm⁻¹.
Aromatic C=C stretching: These would be visible in the 1450-1600 cm⁻¹ region.
Comparing these theoretically calculated NMR and IR spectra with experimentally obtained spectra is a powerful method for structural verification. ruc.dk
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity, in this case, focusing on chemical reactivity or interaction potentials rather than biological outcomes. nih.govresearchgate.netwiley.comnih.gov These models rely on the calculation of molecular descriptors.
Derivation of Molecular Descriptors Relevant to Phthalimide-Pentanoate Structures
Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. researchgate.netresearchgate.net For a molecule like this compound, a variety of descriptors can be calculated to build QSAR models for predicting its reactivity. These descriptors can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule and are crucial for modeling reactivity.
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's ability to donate or accept electrons. A lower LUMO energy suggests a better electron acceptor, while a higher HOMO energy indicates a better electron donor.
Electron density and electrostatic potential: These descriptors map the distribution of charge in the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The carbonyl carbons of the phthalimide group, for example, would be expected to have a positive electrostatic potential, making them susceptible to nucleophilic attack.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.
Connectivity indices (e.g., Chi indices): These reflect the degree of branching and complexity of the molecular structure.
Topological polar surface area (TPSA): This is calculated from the contributions of polar atoms and is related to a molecule's ability to form hydrogen bonds.
Geometrical Descriptors: These are based on the 3D structure of the molecule.
Molecular volume and surface area: These describe the size and shape of the molecule.
Steric parameters (e.g., Sterimol parameters): These quantify the steric bulk of different parts of the molecule, which is important for understanding how it might interact with other molecules.
The following table provides a summary of some relevant molecular descriptors for this compound:
| Descriptor Category | Specific Descriptor | Relevance to Reactivity |
| Electronic | HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). | |
| Electrostatic Potential | Identifies electrophilic and nucleophilic sites. | |
| Dipole Moment | Indicates overall molecular polarity, influencing solubility and intermolecular interactions. | |
| Topological | Connectivity Indices | Describes molecular shape and branching, which can affect accessibility of reactive sites. |
| TPSA | Relates to polar interactions and hydrogen bonding capacity. | |
| Geometrical | Molecular Volume | Influences steric hindrance and how the molecule fits into an active site or approaches a reactant. |
| Steric Parameters | Quantifies the spatial arrangement and bulk of substituents, affecting reaction rates. |
Predictive Models for Chemical Reactivity or Interaction Potentials
Once a set of relevant molecular descriptors has been calculated for a series of phthalimide-pentanoate structures, statistical methods can be used to build a predictive QSAR model. youtube.comnih.gov Common methods include:
Multiple Linear Regression (MLR): This method finds a linear relationship between a dependent variable (e.g., a measure of reactivity) and a set of independent variables (the molecular descriptors).
Partial Least Squares (PLS): This is a more advanced regression technique that is well-suited for cases where the number of descriptors is large or when there is multicollinearity among them.
Machine Learning Methods: Techniques such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest are increasingly used to build more complex, non-linear QSAR models. nih.gov
For this compound and related compounds, a QSAR model could be developed to predict, for example, the rate of a specific reaction, such as hydrolysis of the ester bond or nucleophilic attack at the phthalimide carbonyls. Such a model would take the form of an equation that relates the reactivity to a combination of the most influential molecular descriptors. These predictive models are powerful tools in computational chemistry for screening virtual libraries of compounds and identifying molecules with desired reactivity profiles without the need for extensive experimental synthesis and testing.
Applications of 1,3 Dioxoisoindolin 2 Yl Pentanoate in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Complex Molecule Synthesis
The phthalimide (B116566) moiety is a well-established scaffold in medicinal chemistry and organic synthesis. Derivatives of 1,3-dioxoisoindoline are utilized as crucial intermediates for creating a wide array of complex and polyfunctionalized molecules, including analogs of natural products and diverse heterocyclic systems.
Synthesis of Natural Product Analogs
The core structure of 1,3-dioxoisoindolin-2-yl pentanoate is instrumental in the synthesis of various molecular analogs designed to mimic or improve upon the properties of natural products. A notable application is in the generation of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs. rsc.orgkpi.ua These compounds are synthesized through a multistep pathway, often starting from phthalic anhydride (B1165640). kpi.ua Research has demonstrated that these urea analogs possess significant biological activities.
For instance, specific substituted urea derivatives have been evaluated for their anticancer and antioxidant properties. rsc.org One such analog, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, has shown considerable anticancer activity against several human cancer cell lines, including melanoma, renal, and breast cancer cell lines. rsc.org In some cases, its activity was found to be superior to the established drug imatinib. rsc.org Furthermore, other derivatives have exhibited potent antioxidant effects, highlighting the therapeutic potential of molecules built upon this scaffold. rsc.org
Table 1: Biological Activity of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs
| Compound | Substitution | Target/Assay | Result |
| 7c | 4-Bromo | EGFR Inhibition | IC₅₀ = 42.91 ± 0.80 nM |
| 7c | Various Cancer Cell Lines | Growth Inhibition | 75-90% |
| 7d | 4-Methoxy | Antioxidant (DPPH) | IC₅₀ = 16.05 ± 0.15 µM |
| 7f | 2-Methoxy | Antioxidant (DPPH) | IC₅₀ = 15.99 ± 0.10 µM |
This table presents selected data on the biological activities of synthesized urea analogs containing the 1,3-dioxoisoindolin-2-yl core structure. Data sourced from rsc.org.
Construction of Heterocyclic Systems and Polyfunctionalized Molecules
The 1,3-dioxoisoindolin-2-yl framework is a valuable precursor for building complex heterocyclic and polyfunctional molecules. The synthesis of the aforementioned urea analogs is a prime example of constructing polyfunctional systems with potential therapeutic applications. rsc.orgkpi.ua
Beyond ureas, related structures like 2-(1,3-dioxoisoindolin-2-yl)propanoic acid serve as key intermediates in the synthesis of other important heterocyclic compounds, such as isocoumarins. rsc.org Isocoumarins are a class of natural products known for a broad range of biological activities. rsc.org Additionally, derivatives like 2-(1,3-dioxoisoindolin-2-yl) acetic acid have been used to synthesize novel disubstituted metal complex compounds. organic-chemistry.org These complexes have been investigated for their anti-inflammatory properties, demonstrating remarkable depletion of paw edema in animal models, with activity comparable to the standard drug Diclofenac. organic-chemistry.org This showcases the utility of the phthalimide scaffold in coordination chemistry to create molecules with specific therapeutic functions.
Table 2: Synthetic Applications of Related 1,3-Dioxoisoindolin-2-yl Compounds
| Derivative Compound | Application | Resulting Molecule Class |
| 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid | Intermediate in synthesis | Isocoumarins |
| 2-(1,3-Dioxoisoindolin-2-yl) acetic acid | Precursor for metal complexes | Anti-inflammatory agents |
| Phthalic Anhydride & Phenyl Semicarbazide | Precursor in multi-step synthesis | 1-(1,3-dioxoisoindolin-2-yl)-3-aryl ureas |
This table summarizes the use of various 1,3-dioxoisoindolin-2-yl derivatives as key intermediates in the synthesis of complex molecules. Data sourced from kpi.uarsc.orgorganic-chemistry.org.
Utilization as a Protecting Group Precursor or a Masked Functional Group
The 1,3-dioxoisoindolin-2-yl group, commonly known as the phthaloyl group, is a widely used protecting group for primary amines in organic synthesis. scispace.com This strategy, famously known as the Gabriel synthesis, involves the reaction of potassium phthalimide with alkyl halides to produce N-substituted phthalimides. scispace.com A similar reaction occurs between phthalic anhydride and a primary amine under heat. scispace.com
The phthalimide group is exceptionally stable to a wide range of reaction conditions, including acidic and oxidative environments, making it an effective mask for a primary amino group. This allows for chemical modifications on other parts of the molecule without affecting the protected amine. The amine can later be unmasked, typically through hydrazinolysis (the Ing-Manske procedure) or basic hydrolysis. scispace.com Therefore, a compound like this compound can be considered a precursor to a protected amine, where the phthalimide structure serves as a latent primary amino functional group that can be revealed at a later, strategic point in a complex synthesis.
Application in Peptide Synthesis and Amino Acid Derivatization
The use of the phthaloyl group is particularly relevant in the field of peptide chemistry. scispace.com To build a peptide chain, the amino group of one amino acid must be protected while its carboxyl group reacts with the free amino group of another. nih.gov The phthaloyl group serves as an effective N-terminal protecting group for amino acids.
The derivatization process involves reacting an amino acid with phthalic anhydride to form an N-phthaloyl amino acid, such as (S)-2-(1,3-Dioxoisoindolin-2-yl)pentanedioic acid. nih.gov These protected amino acids are stable building blocks that can be incorporated into growing peptide chains using standard coupling protocols, such as solid-phase peptide synthesis (SPPS). chemmethod.com The phthaloyl group prevents unwanted side reactions at the N-terminus and avoids racemization during the coupling step. scispace.com Once the desired peptide sequence is assembled, the phthaloyl group can be removed to reveal the free N-terminus of the peptide. This methodology has been applied to the synthesis of polyhydroxylated cyclopentane (B165970) β-amino acids, which are then incorporated into peptide chains using classical procedures. chemmethod.com
Contribution to Novel Materials Development
The robust and thermally stable nature of the phthalimide ring makes it an attractive component in materials science. rsc.org Derivatives are explored for their potential use as precursors to high-performance polymers and as functional additives. rsc.org
Polymer Additives and Monomer Precursors
Phthalimide derivatives are investigated for their potential in developing advanced materials. rsc.org They have been used in the synthesis of polymers, pesticides, and dyes. rsc.org The synthesis of polymers containing phthalimide units in their backbone has led to materials with excellent performance in applications like organic thin-film transistors, exhibiting high carrier mobility. chemmethod.com For example, the monomer N-(2-acryloyloxyethyl)phthalimide can be synthesized and polymerized to create polymers with specific properties. kpi.ua
Given its structure, which combines the stable phthalimide core with a reactive ester group, this compound or its analogs could potentially serve as monomer precursors. The phthalimide unit can impart thermal stability and specific electronic properties to a polymer chain, while the pentanoate group could be modified for polymerization reactions. Furthermore, phthalimide derivatives have been computationally screened as promising additives for functional electrolytes in lithium-ion batteries, where they can help form a stable solid electrolyte interface (SEI) on the anode, potentially improving battery performance and stability.
Organic Electronic Materials
The foundational structure of this compound, the phthalimide group, is a significant component in the design of novel organic electronic materials. Phthalimide derivatives are recognized for their robust electron-transporting capabilities, high thermal and chemical stability, and wide energy gaps between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). osti.govgoogle.com These characteristics make them highly suitable for a variety of applications in organic electronic devices.
In the field of organic light-emitting diodes (OLEDs), phthalimide compounds can serve multiple functions. They can be utilized as host materials within the emissive layer, or act as hole-blocking and electron-transporting materials. osti.govgoogle.com The ability to tailor the electronic energy levels of phthalimide-based molecules allows for the optimization of device performance. rsc.org For instance, by strategically selecting different core units to connect phthalimide moieties, researchers can fine-tune the LUMO levels to achieve desired open-circuit voltages in organic solar cells. rsc.orgrsc.org
The general architecture for these materials often involves a phthalimide–thiophene–CORE–thiophene–phthalimide structure, where the CORE can be varied to include different electron-accepting units. rsc.org This modular design allows for precise control over the electronic properties of the resulting small molecules. rsc.org Research has demonstrated that phthalimide-based π-conjugated small molecules can be effective acceptors in organic solar cells, highlighting the versatility of this class of compounds. rsc.orgrsc.org
Below is a table summarizing the roles of phthalimide derivatives in organic electronic devices:
| Device Application | Function of Phthalimide Derivative | Key Properties |
| Organic Light-Emitting Diodes (OLEDs) | Host in emissive layer, Hole-blocking material, Electron-transport material | High triplet energy, large HOMO-LUMO gap, thermal and chemical stability osti.govgoogle.com |
| Organic Solar Cells (OSCs) | Electron acceptor, Exciton blocking material | Tailorable electronic energy levels, good electron mobility osti.govgoogle.comrsc.orgrsc.org |
| All-Organic Batteries | n-type material in solid-state electrodes | Low redox potential, high electronic couplings for enhanced conductivity acs.org |
Supramolecular Assembly and Self-Assembled Systems
The structural features of this compound, particularly the planar phthalimide ring and the flexible pentanoate chain, make it a candidate for use in supramolecular chemistry. The noncovalent interactions involving the phthalimide group, such as π–π stacking and hydrogen bonding, are crucial in directing the self-assembly of molecules into well-defined architectures.
Design of Molecular Recognition Motifs
The phthalimide moiety can act as a molecular recognition motif. Its ability to participate in hydrogen bonding and π-stacking interactions allows it to selectively bind with other molecules. This principle is fundamental to the design of complex supramolecular systems where specific host-guest interactions are desired. The synthesis of various N-substituted phthalimides allows for the introduction of different functional groups that can further tune these recognition properties. researchgate.net
Formation of Co-Crystals and Molecular Aggregates
The formation of co-crystals and other molecular aggregates is a direct consequence of the intermolecular forces at play. In the case of phthalimide derivatives, the interplay of hydrogen bonding, π–π interactions, and van der Waals forces can lead to the formation of ordered solid-state structures. researchgate.net The specific nature of the substituent on the nitrogen atom of the phthalimide can significantly influence the packing arrangement in the crystalline state. While specific studies on the co-crystal formation of this compound are not extensively documented, the general principles of supramolecular chemistry suggest its potential to form such assemblies. researchgate.netbldpharm.com The ability of N-substituted phthalimides to form gels, which are a form of supramolecular assembly, further underscores their capacity for self-organization. researchgate.net
Biological Activity: Molecular and Mechanistic Perspectives of 1,3 Dioxoisoindolin 2 Yl Pentanoate and Its Derivatives
Molecular Interactions with Biological Targets
The biological effects of 1,3-dioxoisoindoline derivatives are often initiated by their direct interaction with specific proteins, such as enzymes and receptors. These interactions can lead to the inhibition of enzymatic activity or the modulation of receptor signaling, triggering downstream cellular responses.
Derivatives of 1,3-dioxoisoindoline have been identified as potent inhibitors of several key enzymes implicated in disease.
Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) derivatives have been investigated as inhibitors of EGFR, a primary molecular target in many cancer therapies. mdpi.com For instance, the compound 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) demonstrated a moderate inhibition of EGFR with an IC₅₀ value of 42.91 ± 0.80 nM, compared to the standard drug erlotinib (B232) (IC₅₀ = 26.85 ± 0.72 nM). mdpi.com Molecular docking studies suggest that these analogs bind to the EGFR active site. mdpi.com Similarly, a novel 1,3-dithiolo[4,5-b]quinoxaline derivative (compound 12) showed potent inhibitory activity against wild-type EGFR (EGFRWt) with an IC₅₀ of 0.19 ± 0.009 μM and against a mutant form, EGFR(L858R), with an IC₅₀ of 0.121 ± 0.007 μM. nih.gov
15-Lipoxygenase-1 (15-LOX-1) Inhibition: A series of 2-(1,3-dioxoisoindolin-2-yl)-N-phenyl-acetamide derivatives have shown high inhibitory activity against 15-lipoxygenase-1, a class of enzymes involved in inflammation. farmaciajournal.com The most efficient compound in this series, featuring a meta-methoxy moiety (compound 3e), exhibited an IC₅₀ value of 1.96 ± 0.2 nM against 15-LOX-1. farmaciajournal.com Molecular docking studies for a related derivative revealed two hydrogen bonding interactions between the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the ligand with the amino group of Ile 857 in the enzyme's active site. farmaciajournal.com
Table 1: Enzyme Inhibition by 1,3-Dioxoisoindoline Derivatives
| Derivative Class | Target Enzyme | Key Compound | IC₅₀ Value |
|---|---|---|---|
| 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea | EGFR | 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | 42.91 ± 0.80 nM mdpi.com |
| 2-(1,3-dioxoisoindolin-2-yl)-N-phenyl-acetamide | 15-Lipoxygenase-1 | Compound 3e (meta-methoxy) | 1.96 ± 0.2 nM farmaciajournal.com |
| 1,3-dithiolo[4,5-b]quinoxaline | EGFRWt | Compound 12 | 0.19 ± 0.009 μM nih.gov |
Beyond enzyme inhibition, derivatives of the isoindoline (B1297411) core structure can modulate the function of cellular receptors. This modulation can involve acting as agonists, antagonists, or allosteric modulators, which bind to a site distinct from the primary ligand binding site to alter receptor activity.
Opioid Receptor Modulation: Research into novel 1-(1-arylimidazoline-2-yl)-3-arylalkylurea derivatives has identified compounds with modulatory activity on the μ-opioid receptor (MOP), a key target for potent painkillers. mdpi.com One such derivative was found to be a negative allosteric modulator (NAM). This compound showed no biological activity on its own but, when co-administered with the MOP agonist DAMGO, it inhibited the recruitment of β-arrestin, a key process in receptor signaling and desensitization. mdpi.com This highlights a sophisticated mechanism of action that could lead to safer therapeutic alternatives to conventional opioids. mdpi.com
Other Receptor Interactions: Molecular modeling studies have suggested that other derivatives, such as certain ethylenediurea (B156026) analogs, may have the A2AR adenosine (B11128) receptor as a probable target. nih.gov Furthermore, the broader class of arotinoids, which can share structural similarities, have been evaluated as modulators of Retinoid Receptors (RARs), which are crucial for controlling gene programs related to various physiological effects. nih.gov These findings underscore the potential for isoindoline-based structures to interact with a diverse range of receptor systems.
Investigation of Anti-proliferative Effects at the Cellular Level
A significant area of research for 1,3-dioxoisoindoline derivatives is their potential as anti-cancer agents. These compounds can inhibit the growth of tumor cells through various mechanisms, including the induction of programmed cell death (apoptosis) and interference with critical cellular signaling pathways.
Apoptosis is an orderly process of cell self-destruction that is often dysregulated in cancer. Many anti-proliferative agents work by reactivating this process in tumor cells.
Apoptosis Induction: Derivatives have been shown to induce apoptosis in various cancer cell lines. A novel 1,3-dithiolo[4,5-b]quinoxaline derivative (compound 12) demonstrated a significant apoptotic effect in MCF-7 breast cancer cells, with the total percentage of apoptotic cells (early and late) reaching 42.08% compared to 1.84% in untreated control cells. nih.gov Another study on a pan-caspase inhibitor derivative, THPA, showed it could effectively suppress hydrogen peroxide-induced apoptosis in human dermal papilla cells. mdpi.com The mechanism of apoptosis often involves the activation of caspases, which are the final executioners of this process. nih.gov For instance, THPA was found to attenuate the signaling of activated caspases, including caspase-3 and caspase-7, which are key mediators of the effector mechanisms of apoptosis. mdpi.com
Cell Cycle Modulation: In addition to inducing apoptosis, these compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing. The 1,3-dithiolo[4,5-b]quinoxaline derivative 12 was found to cause cell cycle arrest in the S phase in MCF-7 cells. nih.gov Similarly, studies on tripentone analogs, which share some structural features, revealed that the most active derivative caused cell cycle alteration by inhibiting progression in the S and G2/M phases in HCT-116 human colorectal carcinoma cells. researchgate.net
Table 2: Anti-proliferative Effects of 1,3-Dioxoisoindoline Derivatives on Cancer Cell Lines
| Derivative Class | Cell Line | Effect | Key Findings |
|---|---|---|---|
| 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea | EKVX, CAKI-1, UACC-62, MCF7, LOX IMVI, ACHN | Growth Inhibition | Compound 7c showed growth inhibition of 75-90% against various cancer cell lines. mdpi.com |
| 2-(1,3-dioxoisoindolin-2-yl)-N-phenyl-acetamide | HT29 (Colorectal) | Cytotoxicity | Compound 3d (ortho-methoxy) had an IC₅₀ of 80.1 nM. farmaciajournal.com |
| 1,3-dithiolo[4,5-b]quinoxaline | MCF-7 (Breast) | Apoptosis & Cell Cycle Arrest | Compound 12 induced 42.08% apoptosis and arrested the cell cycle in the S phase. nih.gov |
The uncontrolled growth of cancer cells is often driven by aberrant signal transduction pathways. Targeting these pathways is a cornerstone of modern cancer therapy.
EGFR Tyrosine Kinase (TK) Inhibition: As mentioned previously, derivatives of 1,3-dioxoisoindoline can act as EGFR inhibitors. mdpi.comnih.gov EGFR is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signals promoting cell proliferation, survival, and migration. By binding to the kinase domain, these inhibitors block its activity, thereby shutting down these pro-cancerous signals. mdpi.com
Modulation of Other Pathways: The biological effects of these compounds are not limited to EGFR. The pan-caspase inhibitor derivative THPA was found to cause significant alterations in the Akt/mTOR/p70S6K signaling pathway, which is crucial for cellular growth and survival. mdpi.com Oxidative stress can trigger cell death by activating Akt signaling, and THPA was shown to modulate this response. mdpi.com Furthermore, THPA restored the down-regulated expression of β-catenin, a key component of the Wnt/β-catenin pathway, and reduced the expression of its inhibitor, Dickkopf-1 (DKK-1), which is implicated in hair follicle regression. mdpi.com This demonstrates the ability of these compounds to interact with multiple, interconnected signaling networks.
Antimicrobial Activity: Mechanistic Insights into Bacterial and Fungal Inhibition
In an era of increasing antimicrobial resistance, the development of new agents is critical. The 1,3-dioxoisoindoline scaffold has also served as a foundation for novel compounds with activity against bacteria and fungi. researchgate.net
Derivatives such as those of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide (B12114922) have been synthesized and evaluated for their antimicrobial properties. researchgate.net Similarly, a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives demonstrated antibacterial activity, particularly against Gram-positive bacterial strains, with the most active compounds showing a Minimum Inhibitory Concentration (MIC) of 3.91 mg/L. nih.gov The presence of an electron-withdrawing substituent on an associated phenyl ring appeared to be favorable for this activity. nih.gov
Further research into novel 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) dipeptide conjugates has revealed promising antibacterial and antifungal activities. nih.gov One conjugate (7c) showed high activity against the fungal strain Candida albicans with an MIC value of 166 μM, which was twice as effective as the standard drug nystatin. nih.gov Other conjugates displayed good inhibition against Aspergillus niger. nih.gov Computational studies suggest that these THIQ-conjugated dipeptides exert their effect by binding to bacterial DNA gyrase, indicating a specific mechanism of action. nih.gov
Table 3: Antimicrobial Activity of Isoindoline-related Derivatives
| Derivative Class | Organism | Activity Type | Key Result (MIC) |
|---|---|---|---|
| (2,4-dioxothiazolidin-5-yl/ylidene)acetic acids | Gram-positive bacteria | Antibacterial | 3.91 mg/L nih.gov |
| THIQ-dipeptide conjugate (7c) | Candida albicans | Antifungal | 166 μM nih.gov |
| THIQ-dipeptide conjugate (7g) | Aspergillus niger | Antifungal | 166 μM nih.gov |
Disruption of Microbial Cell Processes
N-acyl phthalimide (B116566) derivatives have been shown to possess notable antibacterial and antifungal properties. biolifejournals.com Their mechanism of action is believed to involve multiple targets within the microbial cell. One proposed mechanism is the destabilization of messenger RNA (mRNA), which interferes with protein synthesis, a critical process for microbial growth and survival. srce.hrnih.gov Additionally, the hydrophobic nature of the phthalimide structure facilitates its passage across biological membranes, allowing it to reach and interact with intracellular targets. mdpi.com Some studies suggest that these compounds may also interfere with enzymes crucial for microbial metabolism. For instance, in fungi, certain phthalimide derivatives have been observed to interact with ergosterol, a key component of the fungal cell membrane, leading to its disruption. mdpi.comresearchgate.net
Structure-Activity Relationships for Antimicrobial Potency
The antimicrobial efficacy of N-substituted phthalimides is intricately linked to their chemical structure. The nature of the substituent at the nitrogen atom of the phthalimide ring plays a pivotal role in determining the potency and spectrum of activity.
Studies have revealed that the length and composition of the acyl chain significantly influence antimicrobial action. For instance, N-acyl phthalimides have demonstrated good antibacterial efficacy. biolifejournals.com The introduction of different functional groups to the phthalimide scaffold can modulate its biological activity. For example, the presence of specific aromatic or heterocyclic moieties can enhance the antimicrobial and antifungal effects. nih.govnih.gov The lipophilicity of the molecule, influenced by the substituent, is also a critical factor, as it affects the compound's ability to penetrate microbial cell walls. srce.hrnih.gov The following table summarizes the antimicrobial activity of some N-substituted phthalimide derivatives.
| Compound Type | Target Organisms | Observed Activity | Reference(s) |
| N-alkyl and N-acyl phthalimides | Bacteria (e.g., Bacillus japonicum) and Fungi (e.g., Aspergillus niger) | Good antibacterial potency, less antifungal potency. biolifejournals.com | biolifejournals.com |
| Phthalimide aryl esters | Gram-positive and Gram-negative bacteria, Yeasts | Moderate activity against various strains. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| N-phthaloylamino acid hydroxamates | Gram-negative bacteria (e.g., Yersinia enterocolitica) | Significant antibacterial activity, with potency linked to lipophilicity. srce.hrnih.gov | srce.hrnih.gov |
| Phthalimide-triazole hybrids | Bacteria and Fungi | Notable antimicrobial activity. mdpi.com | mdpi.com |
Studies on Neurobiological Interactions (e.g., Anticonvulsant Effects)
Beyond their antimicrobial properties, phthalimide derivatives have shown promise in the realm of neurobiology, particularly as anticonvulsant agents. Their ability to modulate neuronal excitability has prompted investigations into their mechanisms of action within the central nervous system.
Modulation of Neurotransmitter Systems
The anticonvulsant effects of some isoindoline-1,3-dione derivatives are thought to be mediated, at least in part, through their interaction with neurotransmitter systems. nih.gov A key target that has been identified is the GABAergic system. Docking studies have suggested that thalidomide (B1683933) and its analogs can interact with the GABAA receptor, a major inhibitory neurotransmitter receptor in the brain. researchgate.netresearchgate.net By potentially enhancing GABAergic transmission, these compounds can reduce neuronal hyperexcitability, a hallmark of seizures. While the precise nature of this modulation is still under investigation, it represents a significant avenue for the development of novel antiepileptic drugs. researchgate.net Further research is needed to explore the effects of these compounds on other neurotransmitter systems, such as the glutamatergic system, which plays a crucial role in excitatory neurotransmission.
Potential as Research Probes for Neurological Pathways
The diverse pharmacological profile of phthalimide derivatives makes them valuable tools for studying complex neurological pathways. nih.gov Their ability to cross biological membranes and interact with specific neural targets allows for the investigation of various physiological and pathological processes. mdpi.comnih.gov For instance, their interaction with the GABAA receptor can be leveraged to probe the role of this receptor in different brain regions and its involvement in various neurological disorders beyond epilepsy. researchgate.netresearchgate.net As our understanding of the structure-activity relationships of these compounds grows, it will be possible to design more selective and potent derivatives that can serve as highly specific research probes to dissect the intricate workings of the nervous system.
In Silico Molecular Docking and Dynamics Simulations for Target Binding
Computational methods, such as molecular docking and dynamics simulations, have become indispensable tools in modern drug discovery and development. These in silico techniques provide valuable insights into the binding of small molecules, like 1,3-dioxoisoindolin-2-yl pentanoate and its derivatives, to their biological targets at a molecular level.
Prediction of Binding Poses and Interaction Energies
Molecular docking simulations are employed to predict the preferred orientation (pose) of a ligand when it binds to a receptor, as well as the strength of the interaction, often expressed as a binding energy or docking score. mdpi.com For phthalimide derivatives, these studies have been instrumental in elucidating their binding modes with various enzymes and receptors.
For example, docking studies have been used to investigate the interaction of phthalimide analogs with microbial enzymes like DNA gyrase and with the GABAA receptor in the context of their anticonvulsant activity. nih.govresearchgate.netresearchgate.net These simulations can identify key amino acid residues within the binding site that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. nih.govacs.org This information is crucial for understanding the basis of their biological activity and for designing new derivatives with improved potency and selectivity. The predicted binding energies can help in prioritizing compounds for synthesis and experimental testing. mdpi.com
The following table provides examples of target proteins and the predicted binding interactions for phthalimide derivatives from molecular docking studies.
| Target Protein | Interacting Residues (Example) | Type of Interaction | Reference(s) |
| M. tuberculosis DNA gyrase B | Lys165, Tyr158 | Hydrogen bonding | nih.gov |
| GABAA Receptor | - | Conformational interaction similar to thalidomide | researchgate.net |
| Cytochrome bc1 complex | E272, H181 | Hydrogen bonding | acs.org |
| ALK5 | TYR249, LEU260, HIS283 | Hydrogen bonding | mdpi.com |
Analysis of Protein-Ligand Stability and Dynamics
Research into phthalimide derivatives, a class of compounds to which this compound belongs, has utilized MD simulations to elucidate the stability of their complexes with various target proteins, such as cholinesterases and monoamine oxidases. nih.gov These studies serve as a valuable framework for understanding the potential dynamic behavior of this compound when interacting with its biological targets.
A key metric in assessing the stability of a protein-ligand complex is the Root-Mean-Square Deviation (RMSD). The RMSD measures the average deviation of atomic positions in the complex over the course of the simulation, relative to a reference structure (typically the initial docked pose). A stable complex will exhibit a low and fluctuating RMSD value, indicating that the ligand remains bound in a consistent conformation within the binding pocket.
For instance, in studies of N-benzyl-substituted phthalimides in complex with acetylcholinesterase (AChE), MD simulations extending over 100 nanoseconds have been employed. nih.gov The analysis of these simulations typically involves calculating the RMSD for the Cα atoms of the entire protein, the backbone atoms of the binding pocket, and the heavy atoms of the ligand.
In a stable complex, such as that observed for the standard inhibitor donepezil (B133215) with AChE, the RMSD values for the protein's Cα atoms might fluctuate around 1.5 Å to 2.0 Å, while the binding pocket backbone atoms show a tighter range of 0.5 Å to 1.5 Å. nih.gov The ligand's heavy atoms would ideally exhibit the lowest RMSD, often between 0.0 Å and 1.0 Å, signifying its stable orientation within the active site. nih.gov Phthalimide derivatives that demonstrate potent inhibition are expected to display similar stable RMSD profiles, confirming that the ligand maintains its crucial binding interactions throughout the simulation. nih.gov
The dynamic stability is further visualized by superimposing snapshots from the MD trajectory onto the initial conformation. nih.gov For a stable interaction, these superimposed structures will show minimal divergence, providing a qualitative confirmation of the quantitative RMSD analysis. nih.gov
The following interactive table illustrates hypothetical RMSD values for a stable protein-ligand complex involving a phthalimide derivative, based on findings from related compounds. nih.gov
| Component | Average RMSD (Å) | Fluctuation Range (Å) | Implication |
| Protein Cα atoms | 1.8 | 1.5 - 2.0 | Overall protein structure is stable |
| Binding Pocket Backbone | 1.0 | 0.5 - 1.5 | Active site maintains its conformation |
| Ligand Heavy Atoms | 0.8 | 0.5 - 1.0 | Ligand remains securely bound |
Beyond RMSD, the analysis of protein-ligand dynamics also involves monitoring the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time. A stable complex will be characterized by the consistent presence of key hydrogen bonds and the maintenance of favorable hydrophobic interactions between the ligand and the amino acid residues of the binding pocket. The flexibility of different regions of the protein, as indicated by Root-Mean-Square Fluctuation (RMSF) analysis, can also reveal how ligand binding affects the protein's dynamic behavior.
Future Research Directions and Outlook for 1,3 Dioxoisoindolin 2 Yl Pentanoate
Exploration of Novel Synthetic Routes and Catalytic Approaches
The synthesis of N-acyloxyphthalimides, including 1,3-dioxoisoindolin-2-yl pentanoate, has traditionally relied on the coupling of N-hydroxyphthalimide with corresponding carboxylic acids or their activated derivatives. nih.gov Future research is geared towards the development of more efficient, sustainable, and versatile synthetic methods. A significant area of advancement lies in the realm of photoredox catalysis.
Visible-light-mediated approaches have emerged as a powerful strategy for the synthesis and functionalization of N-acyloxyphthalimides. acs.orgnih.gov These methods often utilize photocatalysts, such as iridium or ruthenium complexes, to facilitate single-electron transfer (SET) processes under ambient temperature and pressure. nih.govnih.gov The reductive fragmentation of N-acyloxyphthalimides through these pathways generates valuable carbon- or nitrogen-centered radicals, which can then participate in a variety of bond-forming reactions. acs.orgnih.gov
Future explorations in this domain will likely focus on:
Metal-Free Catalysis: Expanding the repertoire of organic photocatalysts to circumvent the use of expensive and potentially toxic heavy metals.
Novel Activation Strategies: Investigating alternative energy sources, such as electrochemistry, to drive the synthesis and subsequent reactions of N-acyloxyphthalimides.
Flow Chemistry: Implementing continuous flow reactors to enable safer, more scalable, and highly controlled production of these compounds and their derivatives.
A summary of photocatalytic approaches for reactions involving N-acyloxyphthalimides is presented in Table 1.
| Photocatalyst System | Reaction Type | Key Features |
| Ru(bpy)₃Cl₂ / Visible Light | Reductive Coupling | Generates tertiary carbon radicals for C-C bond formation. nih.gov |
| Ir(ppy)₃ / Visible Light | C-H Amination | Utilizes N-acyloxyphthalimides as nitrogen radical precursors. acs.orgnih.gov |
| Organic Dyes (e.g., Eosin Y) | Radical Cascade Cyclization | Enables the synthesis of complex heterocyclic scaffolds. researchgate.net |
Advanced Computational Studies for Enhanced Prediction and Design
Computational chemistry is poised to play an increasingly integral role in accelerating the development and application of N-acyloxyphthalimides. While experimental studies provide invaluable data, in silico methods offer a predictive lens to understand and optimize the properties of these molecules.
Future computational research will likely focus on:
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models to correlate the structural features of N-acyloxyphthalimide derivatives with their reactivity, stability, and biological activity. This will enable the rational design of new compounds with desired properties.
Molecular Modeling of Reaction Mechanisms: Employing density functional theory (DFT) and other advanced computational methods to elucidate the intricate mechanisms of reactions involving N-acyloxyphthalimides. This will provide a deeper understanding of the radical intermediates and transition states, guiding the development of more efficient and selective transformations.
Prediction of Physicochemical Properties: Using computational tools to predict key properties such as redox potentials, bond dissociation energies, and solubility, thereby streamlining the experimental workflow.
Development of Next-Generation Derivatives with Tunable Reactivity
The versatility of N-acyloxyphthalimides stems from the ability to modify both the phthalimide (B116566) core and the acyloxy side chain. This structural flexibility allows for the development of next-generation derivatives with finely tuned reactivity and functionality.
Future research in this area will be directed towards:
Electronically Modified Phthalimides: Introducing electron-donating or electron-withdrawing groups onto the phthalimide ring to modulate the redox properties of the N-acyloxyphthalimide and influence the rate and selectivity of radical generation.
Functionalized Acyloxy Groups: Incorporating various functional groups into the pentanoate or other acyloxy chains to enable downstream transformations or to introduce specific properties, such as fluorescence or affinity for biological targets. The synthesis of such derivatives often involves the condensation of a functionalized carboxylic acid with N-hydroxyphthalimide.
Chiral N-Acyloxyphthalimides: Developing enantiomerically pure N-acyloxyphthalimides to facilitate asymmetric radical reactions, a significant challenge in synthetic chemistry.
Deeper Mechanistic Understanding of Molecular Interactions in Biological Systems
While the chemical reactivity of N-acyloxyphthalimides in synthetic contexts is increasingly well-understood, their interactions within complex biological systems remain a largely unexplored frontier. The ability of these compounds to generate radicals under physiological conditions suggests potential applications in chemical biology and medicinal chemistry.
Future research will need to address:
Interactions with Biomolecules: Investigating the reactions of N-acyloxyphthalimide-derived radicals with key biomolecules such as proteins, nucleic acids, and lipids. This will be crucial for understanding their potential biological effects and for designing targeted therapeutic agents.
In Vivo Radical Generation: Developing methods to trigger the generation of radicals from N-acyloxyphthalimides in a spatially and temporally controlled manner within living organisms. This could involve the use of specific enzymes or external stimuli like light.
Spectroscopic and In Silico Studies: Employing a combination of spectroscopic techniques (e.g., fluorescence spectroscopy) and molecular docking simulations to probe the non-covalent interactions between N-acyloxyphthalimide derivatives and biological macromolecules like DNA. mdpi.com Early studies on related phthalimide derivatives suggest that they can bind to the minor groove of DNA. mdpi.com
Integration into Emerging Areas of Chemical Research and Nanotechnology
The unique properties of N-acyloxyphthalimides make them attractive candidates for integration into cutting-edge areas of chemical research and nanotechnology. Their ability to initiate radical polymerization and to be grafted onto surfaces opens up a wide range of possibilities.
Future research directions include:
Surface Functionalization: Utilizing N-acyloxyphthalimides as precursors for surface-initiated radical polymerization to create functional polymer brushes on various substrates, including nanoparticles and silicon wafers. This could lead to the development of novel materials with tailored properties for applications in sensing, catalysis, and biocompatible coatings.
Development of Smart Materials: Designing N-acyloxyphthalimide-containing polymers that can respond to external stimuli (e.g., light, redox changes) by releasing active agents or changing their physical properties.
Bio-conjugation and Nanomedicine: Attaching N-acyloxyphthalimides to biomolecules or nanoparticles to create novel drug delivery systems or diagnostic tools. The controlled release of radicals could be harnessed for targeted therapy.
Challenges and Opportunities in the Academic Research of N-Acyloxyphthalimides
The field of N-acyloxyphthalimide research is ripe with opportunities, but also presents several challenges that need to be addressed to realize its full potential.
Challenges:
Substrate Scope Limitations: While significant progress has been made, many current methods for the synthesis and application of N-acyloxyphthalimides are limited to specific classes of substrates. Expanding the substrate scope to include more diverse and complex molecules is a key challenge. nih.gov
Control of Radical Reactivity: The high reactivity of the generated radicals can sometimes lead to a lack of selectivity and the formation of undesired side products. Developing methods for better control over radical reactivity is crucial.
Mechanistic Complexity: The radical chain mechanisms involved in many reactions of N-acyloxyphthalimides can be complex and difficult to elucidate, hindering rational catalyst and reaction design. mdpi.com
Opportunities:
Green Chemistry: The use of visible light and mild reaction conditions in many N-acyloxyphthalimide-based transformations aligns well with the principles of green chemistry, offering more sustainable alternatives to traditional synthetic methods.
Late-Stage Functionalization: The ability to generate radicals under mild conditions makes N-acyloxyphthalimides ideal reagents for the late-stage functionalization of complex molecules, such as pharmaceuticals and natural products.
Interdisciplinary Research: The diverse potential applications of N-acyloxyphthalimides in areas ranging from organic synthesis to materials science and biology create exciting opportunities for interdisciplinary collaboration.
Q & A
Q. What are the standard synthetic protocols for preparing 1,3-dioxoisoindolin-2-yl pentanoate derivatives?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, tert-butyl-linked derivatives are prepared using General Procedure III (for ester formation) or General Procedure IV (for carbamate formation), as described in the synthesis of structurally similar compounds . Key steps include:
- Activation of the carboxyl group : Use of coupling agents (e.g., DCC or EDCI) to facilitate ester bond formation.
- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product as a colorless oil.
- Characterization : Confirmation via -NMR (e.g., δ 7.70–7.75 ppm for isoindolinone protons) and -NMR (e.g., δ 170–173 ppm for carbonyl carbons) .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use reversed-phase HPLC or LC-MS to confirm purity (>95%) and detect byproducts .
- Spectroscopy :
- NMR : Assign peaks using - COSY and HSQC to resolve overlapping signals (e.g., distinguishing pentanoate chain protons from isoindolinone aromatic protons) .
- HRMS : Match observed m/z values with theoretical calculations (e.g., [M+Na] at 427.1263 for CHNO) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
Methodological Answer:
- Dynamic NMR : Investigate conformational flexibility in the pentanoate chain (e.g., rotameric equilibria) causing signal splitting .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure using software like SHELXL (for refinement) and ORTEP-3 (for visualization). For example, hydrogen bonding patterns (C=OH interactions) can stabilize specific conformations .
- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian at the B3LYP/6-31G* level) .
Q. What experimental strategies optimize the use of this compound in radical relay reactions?
Methodological Answer:
- Photocatalyzed Decarboxylation : Employ blue LED irradiation with catalysts like Ru(bpy) to generate radicals from the pentanoate moiety. Monitor reaction progress via -NMR or EPR spectroscopy .
- Radical Trapping : Use TEMPO or BHT to quench side reactions and confirm radical intermediates.
- Kinetic Analysis : Compare rate constants (k) under varying conditions (e.g., solvent polarity, temperature) to identify optimal parameters for radical stability .
Q. How does the crystal packing of this compound derivatives influence their reactivity?
Methodological Answer:
- Graph Set Analysis : Classify hydrogen-bonding motifs (e.g., R(8) rings) using SHELXPRO to correlate packing motifs with solubility or stability .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess crystalline vs. amorphous phase stability.
- Powder XRD : Monitor phase transitions under mechanical stress (e.g., grinding) to evaluate crystallinity’s impact on reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
